5-Bromo-2-hydrazinyl-3-nitropyridine
Description
Properties
IUPAC Name |
(5-bromo-3-nitropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSPWVIGDQPZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650088 | |
| Record name | 5-Bromo-2-hydrazinyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-42-7 | |
| Record name | 5-Bromo-2-hydrazinyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-hydrazinyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a bromine atom, a hydrazinyl group, and a nitro group on a pyridine ring makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a postulated synthesis protocol, safety and handling information, and a discussion of its potential applications in research and drug development. Due to the limited publicly available data on this specific compound, information from closely related analogs is also discussed to provide a broader context.
Chemical Identity and Properties
This compound is identified by the CAS Number 15862-42-7.[1] While detailed experimental data for this specific molecule is scarce, its fundamental properties can be summarized and extrapolated from available information and related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-2-hydrazinopyridine[2] | 5-Bromo-2-nitropyridine[3] | 3-Bromo-2-hydrazinyl-5-nitropyridine[4][5] | 5-Bromo-2-hydroxy-3-nitropyridine[6] |
| CAS Number | 15862-42-7[1] | 77992-44-0[2] | 39856-50-3 | 15862-38-1[4][5] | 15862-34-7[6] |
| Molecular Formula | C₅H₅BrN₄O₂ | C₅H₆BrN₃[2] | C₅H₃BrN₂O₂[3] | C₅H₅BrN₄O₂[4][5] | C₅H₃BrN₂O₃[6] |
| Molecular Weight | 233.02 g/mol | 188.03 g/mol [2] | 202.99 g/mol | 233.02 g/mol [4][5] | 218.99 g/mol [6] |
| Appearance | Not explicitly reported; likely a crystalline solid | White to light yellow crystalline powder[7] | Light yellow crystalline powder[8] | Not explicitly reported | Yellow to brown powder[9] |
| Melting Point | Not explicitly reported | 160-165 °C[7] | 148-150 °C[8] | 170 °C[5] | 246-250 °C |
| Solubility | Not explicitly reported | Soluble in polar solvents like alcohols and DMF; poorly soluble in non-polar solvents and water.[7] | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Topological Polar Surface Area (TPSA) | Not explicitly reported | 50.9 Ų[2] | Not explicitly reported | 94.08 Ų[4] | Not explicitly reported |
Synthesis and Characterization
Postulated Synthetic Pathway
The synthesis is likely to proceed via the reaction of a 2-halo-5-bromo-3-nitropyridine (where the halogen at the 2-position is preferably chlorine or fluorine) with hydrazine hydrate. The electron-withdrawing effect of the nitro group at the 3-position and the bromine at the 5-position would activate the 2-position for nucleophilic attack.
Caption: Postulated synthesis workflow for this compound.
General Experimental Protocol (Postulated)
Materials:
-
2-Chloro-5-bromo-3-nitropyridine
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-bromo-3-nitropyridine in a suitable solvent such as ethanol.
-
Slowly add an excess of hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Note: This is a generalized and postulated protocol. The specific reaction conditions, such as temperature, reaction time, and solvent, would need to be optimized.
Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the positions of the protons and carbons on the pyridine ring and the presence of the hydrazinyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches from the hydrazinyl group and N-O stretches from the nitro group.
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound itself, its structural motifs are present in many biologically active molecules.
-
Hydrazone Derivatives: Hydrazones, which can be readily formed from the hydrazinyl group, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[10]
-
Nitroaromatic Compounds: The nitro group is a key feature in several antimicrobial drugs.[11] Its electron-withdrawing nature can also be crucial for molecular interactions with biological targets.
-
Substituted Pyridines: The pyridine scaffold is a common feature in many pharmaceuticals. The bromo- and nitro-substituents provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug screening. For instance, 5-bromo-2-nitropyridine is used as an intermediate in the synthesis of the anticancer drug Pazopanib.[12][13]
Given these characteristics, this compound is a promising starting material for the synthesis of novel compounds with potential therapeutic value.
Caption: A potential workflow for utilizing this compound in drug discovery.
Safety and Handling
Table 2: Hazard Information for Related Compounds
| Hazard Statement | 5-Bromo-2-nitropyridine[3][6] | 5-Bromo-2-hydrazinopyridine[2] |
| Acute Toxicity (Oral) | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] | Toxic if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | May cause respiratory irritation.[2] |
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of novel heterocyclic compounds for drug discovery. While detailed experimental data on the compound itself is limited, its structural features suggest that it can be a valuable tool for medicinal chemists. Further research is needed to fully characterize its properties, develop optimized synthetic protocols, and explore its biological activities. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in their work.
References
- 1. novasynorganics.com [novasynorganics.com]
- 2. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-BROMO-2-HYDRAZINYL-5-NITROPYRIDINE | CAS 15862-38-1 [matrix-fine-chemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-hydrazinyl-3-nitropyridine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-hydrazinyl-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom, a nitro group, and a hydrazinyl moiety, suggest its potential as a versatile building block for the synthesis of novel heterocyclic compounds with diverse biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of this compound, based on available data and analysis of structurally related compounds.
Chemical Structure and Properties
This compound possesses a pyridine ring substituted at the 2, 3, and 5 positions. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (hydrazinyl) groups on the pyridine core significantly influences its chemical reactivity and potential biological interactions.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 15862-42-7 | Commercial Suppliers |
| Molecular Formula | C₅H₅BrN₄O₂ | [Novasyn Organics] |
| Molecular Weight | 233.02 g/mol | [ChemScene] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| ¹H NMR | Not reported | - |
| ¹³C NMR | Not reported | - |
| IR Spectrum | Not reported | - |
| Mass Spectrum | Not reported | - |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and commonly employed synthetic route can be proposed based on established chemical transformations of pyridine derivatives. The most likely precursor for this synthesis is 2-chloro-5-bromo-3-nitropyridine, which can be reacted with hydrazine hydrate.
Proposed Synthetic Workflow
The proposed synthesis involves a nucleophilic aromatic substitution reaction where the hydrazinyl group displaces the chloro group at the 2-position of the pyridine ring.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine (Precursor)
This multi-step process starts from the commercially available 2-amino-5-bromopyridine.
-
Nitration of 2-Amino-5-bromopyridine:
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.
-
Slowly add 2-amino-5-bromopyridine while maintaining the temperature below 10 °C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.
-
-
Sandmeyer Reaction to introduce the Chloro group:
-
Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield 2-chloro-5-bromo-3-nitropyridine.
-
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-5-bromo-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the starting material should be optimized, but typically a slight excess of hydrazine is used.
-
Heat the reaction mixture to reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Potential Biological and Pharmacological Significance
While no specific biological studies on this compound have been found, the structural motifs present in the molecule are known to be associated with a range of pharmacological activities.
-
Hydrazone Derivatives: The hydrazinyl group can readily react with aldehydes and ketones to form hydrazones. Hydrazone derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.
-
Nitropyridine Core: The nitropyridine scaffold is present in several bioactive molecules. The nitro group can be a key pharmacophore or can be reduced to an amino group, providing a handle for further chemical modifications.
-
Bromo Substituent: The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile. Halogen atoms are also known to participate in halogen bonding, which can be important for ligand-receptor interactions.
Based on these structural features, this compound is a promising candidate for further investigation in the following areas:
-
Antimicrobial Drug Discovery: As a precursor for novel hydrazone derivatives with potential antibacterial and antifungal activities.
-
Anticancer Research: For the synthesis of compounds that could act as kinase inhibitors or cytotoxic agents.
-
Central Nervous System (CNS) Drug Development: As a scaffold for the development of anticonvulsant or antidepressant agents.
Conclusion
This compound is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited, its structural components suggest that it is a valuable intermediate for the generation of diverse libraries of bioactive molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. The proposed synthetic route provides a logical and feasible approach for obtaining this compound for further studies.
5-Bromo-2-hydrazinyl-3-nitropyridine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-hydrazinyl-3-nitropyridine, focusing on its identification, key chemical data, and a plausible synthetic pathway. This information is intended to support research and development activities in medicinal chemistry and drug discovery.
Core Chemical Identifiers
Accurate identification of chemical compounds is critical for scientific research and reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 15862-42-7 | [1][2][3] |
| Molecular Formula | C5H5BrN4O2 | [1][2] |
| Molecular Weight | 233.02 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | NNc1ncc(Br)cc1--INVALID-LINK--[O-] | |
| MDL Number | MFCD09801053 | [1][2] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for designing experiments and formulating drug products. The table below lists key calculated and experimental properties for this compound and related compounds.
| Property | Value | Compound |
| Purity | ≥98% | 3-Bromo-2-hydrazinyl-5-nitropyridine |
| Melting Point | 246-250 °C | 5-Bromo-2-hydroxy-3-nitropyridine |
Synthesis Pathway
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of the precursor and a key intermediate are provided below.
Synthesis of 2-Amino-5-bromo-3-nitropyridine
A common precursor for the synthesis of the target compound is 2-amino-5-bromo-3-nitropyridine. A general procedure for its synthesis involves the nitration of 2-amino-5-bromopyridine. For instance, 2-amino-5-bromopyridine can be added to a solution of 10% hydrogen peroxide in concentrated sulfuric acid at 0°C. The reaction mixture is then stirred for several hours at room temperature, followed by pouring onto ice to precipitate the product, which is collected by vacuum filtration.
Synthesis of 5-Bromo-2-chloro-3-nitropyridine
The intermediate, 5-bromo-2-chloro-3-nitropyridine, can be synthesized from 2-amino-5-bromo-3-nitropyridine via a Sandmeyer reaction. A general procedure involves suspending finely ground 2-amino-5-bromo-3-nitropyridine in 6 M hydrochloric acid and cooling the mixture to 0°C. Solid sodium nitrite is then added slowly while maintaining a low temperature. After stirring, a solution of copper(I) chloride in concentrated hydrochloric acid is added, and the reaction is warmed to room temperature and then heated to complete the decomposition of the diazonium salt. The product is then isolated through extraction and purified by chromatography.[4]
Synthesis of this compound
The final step in the proposed synthesis is the reaction of 5-bromo-2-chloro-3-nitropyridine with hydrazine. This reaction is a nucleophilic aromatic substitution where the hydrazine displaces the chloride ion at the 2-position of the pyridine ring. While a specific protocol for this reaction is not detailed, it is a common transformation in heterocyclic chemistry. The reaction conditions would likely involve reacting 5-bromo-2-chloro-3-nitropyridine with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, potentially with heating. Careful monitoring of the reaction progress would be necessary to optimize the yield and purity of the final product.
Applications and Future Research
This compound is a valuable building block for the synthesis of more complex heterocyclic compounds. Its utility as an intermediate in the pharmaceutical industry is noteworthy.[5] The presence of the bromine, nitro, and hydrazinyl groups provides multiple reactive sites for further chemical transformations, making it a versatile precursor for the development of novel therapeutic agents.
Future research could focus on the development and optimization of a robust and scalable synthesis protocol for this compound. Furthermore, the exploration of its reactivity in various chemical transformations could lead to the discovery of new molecular scaffolds with potential biological activity. Given its structural motifs, this compound and its derivatives may be of interest in screening for various pharmacological activities.
References
In-Depth Technical Guide: Physicochemical Properties of 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the physical properties of 5-Bromo-2-hydrazinyl-3-nitropyridine, focusing on its solubility and melting point. Due to the limited publicly available experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context. Furthermore, standardized experimental protocols for determining these key physical properties are detailed, offering a methodological framework for in-house characterization.
Core Physical Properties of this compound
As of the latest literature review, specific experimental data for the melting point and solubility of this compound (CAS Number: 15862-42-7) remain largely uncharacterized in publicly accessible databases. Chemical suppliers list the compound, confirming its synthesis and commercial availability, but do not provide detailed physicochemical data sheets.
To offer valuable context for researchers, the following table summarizes the known physical properties of structurally similar nitropyridine derivatives. These compounds share key functional groups and the core pyridine scaffold, suggesting that their properties may provide a reasonable estimation range for this compound.
Table 1: Comparative Physical Properties of Related Nitropyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 15862-42-7 | C₅H₅BrN₄O₂ | 233.02 | Not Reported | Not Reported |
| 5-Bromo-2-hydroxy-3-nitropyridine | 15862-34-7 | C₅H₃BrN₂O₃ | 218.99 | 245 - 250 | Not Reported |
| 5-Bromo-2-nitropyridine | 39856-50-3 | C₅H₃BrN₂O₂ | 203.00 | 148 - 150 | Not Reported |
| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | C₅H₄BrN₃O₂ | 218.01 | Not Reported (Yellow-brown crystalline powder) | Not Reported |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized methodologies for determining the melting point and solubility of organic compounds like this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. The capillary method is a widely adopted and reliable technique for this determination.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
5-Bromo-2-hydrazinyl-3-nitropyridine molecular weight and formula
This document provides the molecular formula and molecular weight for the chemical compound 5-Bromo-2-hydrazinyl-3-nitropyridine, a substance of interest for researchers and professionals in drug development and organic synthesis.
Compound Identification
Below is a summary of the key quantitative data for this compound.
| Identifier | Value | Reference |
| Molecular Formula | C5H5BrN4O2 | [1] |
| Molecular Weight | 233 g/mol | [1] |
| CAS Registry Number | 15862-42-7 | [1][2] |
Note: The user's request included requirements for detailed experimental protocols and signaling pathway diagrams. These elements are not applicable to the description of a chemical compound's basic physical properties like molecular weight and formula. Such protocols and diagrams are relevant for biological or chemical processes, not for the intrinsic characteristics of a molecule.
References
Spectral Data Analysis of 5-Bromo-2-hydrazinyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the novel compound 5-Bromo-2-hydrazinyl-3-nitropyridine. Due to the limited availability of direct spectral information for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. The guide includes detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of substituted hydrazinylpyridines and nitropyridines.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.8 | Doublet | 1H | H-6 |
| ~7.8 - 8.1 | Doublet | 1H | H-4 |
| ~7.0 - 7.5 | Broad Singlet | 1H | NH |
| ~4.5 - 5.0 | Broad Singlet | 2H | NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-2 |
| ~145 - 150 | C-6 |
| ~130 - 135 | C-3 |
| ~120 - 125 | C-4 |
| ~110 - 115 | C-5 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (hydrazinyl group) |
| 1620 - 1580 | Strong | C=N stretching (pyridine ring) |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |
| 1350 - 1300 | Strong | Symmetric NO₂ stretching |
| 800 - 750 | Medium | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 233/235 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (isotopic pattern of Br) |
| 218/220 | Variable | [M-NH]⁺ / [M-NH+2]⁺ |
| 203/205 | Variable | [M-NHNH₂]⁺ / [M-NHNH₂+2]⁺ |
| 154 | Variable | [M-Br]⁺ |
| 124 | Variable | [M-Br-NO₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Materials & Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to encompass a range of 0-180 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials & Equipment:
-
This compound sample
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
Spatula
-
Agate mortar and pestle (for KBr pellet method)
-
Potassium bromide (KBr), IR grade
Procedure (ATR method):
-
Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials & Equipment:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)
Procedure (ESI method):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer's ionization source via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and observe the characteristic isotopic pattern for the bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Proposed synthesis and analysis workflow for this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
Key reactivity sites on the 5-Bromo-2-hydrazinyl-3-nitropyridine molecule
An In-Depth Technical Guide to the Key Reactivity Sites of 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key reactivity sites on the this compound molecule. Understanding the chemical behavior of this versatile building block is crucial for its application in the synthesis of novel pharmaceutical and agrochemical compounds.
Molecular Structure and Electronic Properties
This compound is a substituted pyridine ring with three key functional groups that dictate its reactivity: a bromine atom at position 5, a hydrazinyl group at position 2, and a nitro group at position 3. The pyridine ring itself is inherently electron-deficient. The strong electron-withdrawing nature of the nitro group further deactivates the ring towards electrophilic aromatic substitution while significantly activating it for nucleophilic aromatic substitution. Conversely, the hydrazinyl group is electron-donating, though its influence is moderated by the powerful effect of the nitro group. The bromine atom acts as a good leaving group in nucleophilic substitution reactions and can also participate in various cross-coupling reactions.
Key Reactivity Sites and Reaction Types
The unique arrangement of functional groups on the this compound ring system gives rise to several key reactivity sites, which are summarized below.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly susceptible to nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The primary sites for nucleophilic attack are the positions ortho and para to the nitro group that bear a suitable leaving group.
-
Displacement of the Bromo Group: The bromine atom at C5 is a good leaving group and can be displaced by a variety of nucleophiles.
-
Displacement of the Hydrazinyl Group: The hydrazinyl group at C2 can also be displaced by strong nucleophiles under certain reaction conditions.
In a related compound, 5-Bromo-2-nitropyridine, the bromo group is displaced by N-Boc-piperazine in the synthesis of intermediates for the anticancer drug Pazopanib[1].
Reactions of the Hydrazinyl Group
The hydrazinyl group is a potent nucleophile and readily reacts with various electrophiles.
-
Condensation with Carbonyls: The hydrazinyl moiety can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones.
-
Acylation and Sulfonylation: The nitrogen atoms of the hydrazinyl group can be acylated by acid chlorides or anhydrides, and sulfonylated by sulfonyl chlorides.
-
Cyclization Reactions: The hydrazinyl group is a key functional group for the synthesis of various heterocyclic systems, such as pyridazines and triazoles, through cyclization reactions with appropriate reagents.
Reduction of the Nitro Group
The nitro group at the C3 position can be readily reduced to an amino group using a variety of reducing agents. This transformation significantly alters the electronic properties of the pyridine ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This change in electronics can be strategically employed in multi-step syntheses. For instance, the reduction of a nitro group on a similar pyridine scaffold has been achieved using hydrazine and a rhodium on carbon catalyst[2]. In the synthesis of 2,3-diamino-5-bromopyridine, the nitro group of 2-amino-5-bromo-3-nitropyridine is reduced using iron in ethanol and hydrochloric acid[3].
Cross-Coupling Reactions
The bromine atom at the C5 position can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines.
These cross-coupling reactions provide a powerful tool for the diversification of the this compound scaffold.
Quantitative Data Summary
| Reaction Type | Reactants | Product | Conditions | Yield | Reference |
| Nucleophilic Substitution | 5-Bromo-2-nitropyridine, N-Boc-piperazine | 1-tert-butoxycarbonyl-4-(6-nitro-3-pyridinyl)piperazine | Heating in an organic solvent with a base | Not specified | [1] |
| Reduction of Nitro Group | 3-bromo-2-methoxy-5-nitropyridine, hydrazine monohydrate | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate | 5% Rh/C in THF | 86% | [2] |
| Reduction of Nitro Group | 2-amino-5-bromo-3-nitropyridine, reduced iron | 2,3-Diamino-5-bromopyridine | 95% ethanol, water, concentrated HCl, heat | Not specified | [3] |
| Nitration | 2-amino-5-bromopyridine | 2-amino-5-bromo-3-nitropyridine | 95% Nitric acid, 0-60°C | 78.2% | [3] |
| Hydrazinolysis | 3-chloro-4,5,6-triphenylpyridazine, hydrazine hydrate | 8-Hydrazinyl-5-phenylpyrido[2,3-d]pyridazine | Reflux in n-butanol for 12h | Not specified |
Experimental Protocols
Synthesis of 2-amino-5-bromo-3-nitropyridine[4]
-
To a stirred solution of 2-amino-5-bromopyridine in a suitable solvent at 0°C, slowly add 95% nitric acid dropwise.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Heat the mixture to 50-60°C and stir for 1 hour.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize the mixture with a 40% sodium hydroxide solution.
-
Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.
-
Wash the precipitate with water until the washings are sulfate-free.
-
The crude product can be recrystallized from ethyl methyl ketone to yield pure yellow needles.
Reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-Diamino-5-bromopyridine[4]
-
In a flask fitted with a reflux condenser, add 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot reaction mixture to remove the iron, and wash the iron three times with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from water to obtain 2,3-diamino-5-bromopyridine.
Mandatory Visualizations
Caption: .
References
Potential Research Areas for 5-Bromo-2-hydrazinyl-3-nitropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of 5-Bromo-2-hydrazinyl-3-nitropyridine presents a versatile starting point for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry. The presence of multiple reactive sites—the hydrazinyl group, the nitro group, and the bromine atom—allows for a variety of chemical transformations, leading to the generation of novel compounds with potential therapeutic applications. This technical guide outlines promising research avenues for derivatives of this compound, focusing on anticancer and antimicrobial activities, supported by detailed experimental methodologies and insights into relevant signaling pathways.
Core Synthesis and Derivatization
The primary synthetic utility of this compound lies in its propensity to undergo intramolecular cyclization reactions to form fused heterocyclic systems. The hydrazinyl and nitro groups are key functionalities that can be exploited to construct pyrazole and triazole rings fused to the pyridine core, resulting in pyrazolopyridine and triazolopyridine scaffolds, respectively. These scaffolds are known to be present in numerous biologically active molecules.[1]
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
The reaction of 2-hydrazinylpyridine derivatives with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines.[2] A similar strategy can be employed for this compound.
Experimental Protocol: Synthesis of 7-bromo-5-methyl-8-nitro-2-phenylpyrazolo[1,5-a]pyridine
-
Step 1: Condensation. To a solution of this compound (1 mmol) in ethanol (20 mL), add benzoylacetone (1.1 mmol) and a catalytic amount of acetic acid.
-
Step 2: Cyclization. Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 4: Purification. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Synthesis of Triazolo[1,5-a]pyridine Derivatives
The synthesis of the triazolo[1,5-a]pyridine ring system can be achieved through the reaction of 2-hydrazinylpyridines with carboxylic acids or their derivatives, followed by cyclization.
Experimental Protocol: Synthesis of 5-bromo-8-nitro-[3][4][5]triazolo[4,3-a]pyridin-3-yl)(phenyl)methanone
-
Step 1: Acylation. To a solution of this compound (1 mmol) in pyridine (10 mL), add benzoyl chloride (1.2 mmol) dropwise at 0°C.
-
Step 2: Reaction. Stir the reaction mixture at room temperature for 4-6 hours.
-
Step 3: Cyclization. Heat the mixture to reflux for 2-3 hours to effect cyclization.
-
Step 4: Isolation and Purification. After cooling, pour the reaction mixture into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization.
Potential Anticancer Applications
Pyrazolopyridine and its fused derivatives have emerged as a "privileged scaffold" in the design of kinase inhibitors for cancer therapy.[4] The structural similarity of the pyrazolopyridine nucleus to purine allows these compounds to act as ATP-competitive inhibitors in the active site of various kinases.[6]
Kinase Inhibition
Several important kinases implicated in cancer progression can be targeted by pyrazolopyridine derivatives.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7][8] Pyrazole-based scaffolds have been successfully developed as potent VEGFR-2 inhibitors.[9][10][11]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and its overexpression is linked to several malignancies.[4][5] Pyrazolopyrimidine derivatives have shown significant EGFR inhibitory activity.[5]
-
p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer.[12] Both pyrazole and triazolopyridine scaffolds have been explored for the development of p38 MAPK inhibitors.[13][14]
In Vitro Anticancer Evaluation
The anticancer potential of the synthesized derivatives can be assessed using standard in vitro assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Quantitative Data on Related Compounds
The following table summarizes the anticancer activity of some reported pyrazolopyridine and pyrazolopyrimidine derivatives against various cancer cell lines, providing a benchmark for newly synthesized compounds.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolopyridine derivative | HepG-2 | 3.42 ± 1.31 | [3] |
| Pyrazolopyridine derivative | MCF-7 | 17.16 ± 0.37 | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative | MDA-MB-468 | 3.3 | [15] |
| Pyrazolo[3,4-d]pyrimidine derivative | HT1080 | 96.25 | [16] |
| Pyrazolo[3,4-d]pyrimidine derivative | Hela | 74.8 | [16] |
| Pyrazolo[3,4-d]pyrimidine derivative | Caco-2 | 76.92 | [16] |
| Pyrazolo[3,4-d]pyrimidine derivative | A549 | 148 | [16] |
Potential Antimicrobial Applications
Fused heterocyclic systems containing triazole and pyrimidine rings are known to possess a broad spectrum of antimicrobial activities.[17][18] The derivatives of this compound, particularly the triazolopyridine analogues, are promising candidates for the development of novel antibacterial and antifungal agents.
Mechanism of Action
The antimicrobial activity of such heterocyclic compounds can be attributed to various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[17]
In Vitro Antimicrobial Screening
The antimicrobial efficacy of the synthesized compounds can be determined using standard broth microdilution or agar well diffusion methods.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data on Related Compounds
The following table presents the antimicrobial activity of some reported triazolopyrimidine and triazolopyridine derivatives.
| Compound Class | Microorganism | MIC (µM) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative | S. aureus | 16 - 102 | [17] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative | E. coli | 16 - 102 | [17] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative | A. flavus | 15.50 - 26.30 | [17] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative | C. albicans | 15.50 - 26.30 | [17] |
| Triazolo[4,3-a]pyrazine derivative | S. aureus | 32 | [19] |
| Triazolo[4,3-a]pyrazine derivative | E. coli | 16 | [19] |
| Pyrazolo[3,4-b]pyridine-triazole hybrid | S. aureus | 0.25 | [20] |
| Pyrazolo[3,4-b]pyridine-triazole hybrid | K. pneumoniae | 0.25 | [20] |
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be potentially targeted by the synthesized derivatives.
Caption: Potential kinase targets for anticancer therapy.
Experimental Workflows
The general workflow for the synthesis and biological evaluation of the novel derivatives is depicted below.
Caption: General workflow for synthesis and evaluation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of fused heterocyclic derivatives, coupled with the known biological activities of pyrazolopyridine and triazolopyridine cores, provides a strong rationale for further investigation. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a panel of cancer cell lines and microbial strains. Promising lead compounds can then be subjected to further optimization and in-depth mechanistic studies to elucidate their mode of action and advance them through the drug discovery pipeline.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. ias.ac.in [ias.ac.in]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 20. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Hydrazinylpyridines: A Technical Guide for Medicinal Chemistry
Abstract
Substituted hydrazinylpyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their versatile chemical nature allows for a wide range of structural modifications, making them privileged scaffolds in drug discovery and development. This technical guide provides a comprehensive literature review on the primary synthetic methodologies for preparing substituted hydrazinylpyridines. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key synthetic workflows and relevant biological pathways. The guide focuses on the most prevalent synthetic routes, including nucleophilic aromatic substitution and the derivatization of the hydrazinyl moiety, with a special emphasis on compounds of medicinal importance such as isoniazid and its analogues.
Introduction
The pyridine ring is a fundamental structural motif found in a vast number of pharmaceuticals and bioactive natural products.[1][2] The introduction of a hydrazinyl (-NHNH₂) substituent onto this ring system gives rise to hydrazinylpyridines, a class of compounds with significant therapeutic applications.[3] The most prominent example is Isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis (TB) for over seven decades.[4][5] The hydrazinyl group is a key pharmacophore that can be readily derivatized, allowing for the synthesis of extensive compound libraries, such as hydrazones, pyrazoles, and triazoles, to explore structure-activity relationships (SAR).[3][4][6] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][7][8]
This review consolidates the primary synthetic routes to access substituted hydrazinylpyridines, providing a practical guide for chemists in the field.
Core Synthesis Methodologies
The construction of the hydrazinylpyridine scaffold is predominantly achieved through nucleophilic aromatic substitution (SNAr) on halopyridines. Other methods, though less common, involve transformations of other functional groups on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) with Hydrazine
The most direct and widely employed method for synthesizing hydrazinylpyridines is the reaction of a halopyridine (typically chloro- or fluoro-substituted) with hydrazine hydrate.[9][10] This reaction is a classic example of nucleophilic aromatic substitution, where the highly nucleophilic hydrazine displaces the halide.
The reaction is typically performed by heating the halopyridine with an excess of hydrazine hydrate, which often serves as both the nucleophile and the solvent.[11][12] The use of polar co-solvents such as ethanol, n-butanol, or dimethylformamide (DMF) is also common.[11][13][14] The presence of electron-withdrawing groups on the pyridine ring can activate the substrate towards nucleophilic attack, facilitating the reaction.
-
Synthesis of 2-Hydrazinylpyridines : These are commonly prepared from 2-chloropyridine or 2-fluoropyridine.[11][15] The reaction of 2,3-dichloropyridine with hydrazine hydrate selectively yields 3-chloro-2-hydrazinopyridine, a key intermediate for insecticides.[16][17]
-
Synthesis of 4-Hydrazinylpyridines : 4-chloropyridine readily reacts with hydrazine to form 4-hydrazinopyridine.[10]
A significant challenge in large-scale synthesis is the requirement for a large excess of hydrazine hydrate to prevent the formation of dimer by-products.[9][12] Process optimization often focuses on minimizing the amount of hydrazine, managing reaction exotherms, and developing efficient work-up procedures.[12][17]
Synthesis from Pyridinecarboxylic Acids and Esters
This method is particularly important for the synthesis of acylhydrazides, most notably Isoniazid (INH). INH is prepared by the reaction of a 4-pyridinecarboxylic acid derivative, such as ethyl isonicotinate, with hydrazine hydrate.[5][18] This method is highly efficient and is the basis for the industrial production of this vital anti-TB drug.[18] The reaction proceeds at lower temperatures compared to direct condensation with the carboxylic acid.[18]
Derivatization of the Hydrazinyl Group
Once the hydrazinylpyridine core is synthesized, the terminal amino group of the hydrazinyl moiety provides a reactive handle for extensive derivatization.
-
Hydrazone Formation : The condensation reaction between a hydrazinylpyridine and an aldehyde or ketone is one of the most common derivatization strategies.[4] This reaction is typically acid-catalyzed and results in the formation of a stable hydrazone linker (-C=N-NH-), which is a critical pharmacophore in many active compounds.[4][13]
-
Pyrazole Formation : Hydrazinylpyridines can react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form substituted pyrazoles and pyrazolines, respectively.[19][20] This cyclocondensation reaction is a powerful tool for creating more complex heterocyclic systems.[10][21]
Experimental Protocols
The following sections provide generalized, detailed methodologies for the key synthetic transformations discussed.
Protocol 3.1: General Synthesis of Hydrazinylpyridines via SNAr
This protocol describes the synthesis of a hydrazinylpyridine from its corresponding chloropyridine precursor.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the substituted chloropyridine (1.0 eq.) is dissolved or suspended in a suitable solvent (e.g., ethanol, n-butanol, or water).[11][17]
-
Addition of Hydrazine : Hydrazine hydrate (4.0 to 10.0 eq.) is added to the mixture.[11][14] The amount of hydrazine may vary depending on the substrate and scale; a larger excess is often used to minimize side products.[12]
-
Reaction Conditions : The reaction mixture is heated to reflux (typically 100-115 °C) and stirred for a period ranging from 4 to 48 hours.[11][16][17] Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature.[14][17] The product may precipitate directly from the reaction mixture and can be collected by filtration.[14] Alternatively, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, chloroform).[9][11] The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product.[11]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13]
Protocol 3.2: Synthesis of Isoniazid from Ethyl Isonicotinate
This protocol outlines the synthesis of the antitubercular drug Isoniazid.[18]
-
Reaction Setup : Ethyl isonicotinate (1.0 eq.) is added to a round-bottom flask containing ethanol.
-
Addition of Hydrazine : Hydrazine hydrate (a slight excess, e.g., 1.1-1.5 eq.) is added to the solution.
-
Reaction Conditions : The mixture is heated at 70-75 °C for several hours until the reaction is complete, as monitored by TLC.[18]
-
Isolation : The reaction mixture is cooled, and the precipitated Isoniazid is collected by filtration. The solid is washed with cold ethanol and dried to afford the pure product.
Protocol 3.3: General Synthesis of Hydrazinylpyridine-based Hydrazones
This protocol describes the condensation of a hydrazinylpyridine with an aldehyde or ketone.[4]
-
Reaction Setup : The hydrazinylpyridine (1.0 eq.) is dissolved in a suitable solvent, such as ethanol.[13]
-
Addition of Carbonyl : The desired aldehyde or ketone (1.0-1.1 eq.) is added to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) is often added to facilitate the reaction.[13]
-
Reaction Conditions : The mixture is stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours. Reaction completion is monitored by TLC.
-
Isolation : Upon completion, the reaction mixture is cooled. The hydrazone product often precipitates from the solution and can be isolated by filtration. The collected solid is washed with cold solvent and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various hydrazinylpyridines and their derivatives, compiled from the literature.
Table 1: Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 2-Chloropyridine | 2-Hydrazinopyridine | Hydrazine hydrate (10 vol), 100 °C, 48 h | 78% | [11] |
| 2-Chloropyridine | 2-Hydrazinopyridine | Hydrazine hydrate, butan-1-ol, 100 °C, flow reactor | 95.8% | [11] |
| 2,3-Dichloropyridine | 3-Chloro-2-hydrazinopyridine | Hydrazine hydrate (4-6 eq.), polar solvent, reflux, 4-8 h | 95-99% | [14][16] |
| 2,3-Dichloropyridine | (3-Chloro-2-pyridyl)hydrazine | Hydrazine hydrate (2.4 m/m), K₂CO₃, 110-115 °C, 14 h | 92.4% | [17] |
| 2,3-Dichloropyridine | 3-Chloro-2-hydrazinopyridine | Hydrazine hydrate (4 eq.), ethanol, reflux, 72 h | N/A | [13] |
Table 2: Synthesis of Isoniazid Derivatives and Related Compounds
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference(s) |
| Isoniazid + Aldehyde/Ketone | Isonicotinoyl Hydrazones | Ethanol, reflux, catalytic acid | Generally high | [4] |
| Isoniazid + Pyrazinoic acid | INH-POA hybrid (21a) | Coupling Method B | N/A | [22] |
| 3-Chloro-2-hydrazinopyridine + 2-Methylbenzaldehyde | 3-Chloro-2-(2-(2-methylphenyl)hydrazino)pyridine | Ethanol, acetic acid, room temp. | 86% | [13] |
Table 3: Biological Activity of Selected Hydrazinylpyridine Derivatives
| Compound | Target/Activity | Potency | Reference |
| Isonicotinoyl Hydrazones | Mycobacterium tuberculosis | MIC values often in the low µg/mL range | [4][6] |
| INH-POA hybrid (21a) | M. tuberculosis H37Rv | MIC = 2 µg/mL | [22] |
| Imidazo[1,2-a]pyridine-sulfonylhydrazone (8c) | PI3 Kinase p110alpha Inhibitor | IC₅₀ = 0.30 nM | [7] |
| Imidazo[1,2-a]pyridine-sulfonylhydrazone (8h) | PI3 Kinase p110alpha Inhibitor | IC₅₀ = 0.26 nM | [7] |
Visualizations
The following diagrams illustrate key synthetic workflows and a relevant biological pathway, created using the DOT language.
Diagram 1: General Synthetic Workflow for Hydrazinylpyridines
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isoniazid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 14. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 15. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 16. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 17. patents.justia.com [patents.justia.com]
- 18. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 19. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The protocol details a two-step synthetic route, commencing with the preparation of the key intermediate, 5-bromo-2-chloro-3-nitropyridine, followed by its subsequent reaction with hydrazine hydrate. This application note includes detailed experimental procedures, tables of reagents and reaction parameters, and characterization data to ensure reproducible and efficient synthesis.
Introduction
Substituted pyridines are a cornerstone of many pharmacologically active compounds. The unique electronic properties and structural motifs offered by molecules such as this compound make them highly sought-after intermediates in the synthesis of novel therapeutic agents. The presence of a hydrazinyl group provides a reactive handle for the construction of various heterocyclic systems, while the bromo and nitro functionalities offer opportunities for further chemical modifications and structure-activity relationship (SAR) studies. This protocol outlines a reliable method for the preparation of this important synthetic intermediate.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 2-amino-5-bromo-3-nitropyridine to 5-bromo-2-chloro-3-nitropyridine via a Sandmeyer-type reaction. The subsequent step is a nucleophilic aromatic substitution where the chloro group is displaced by hydrazine.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
This procedure details the conversion of 2-amino-5-bromo-3-nitropyridine to 5-bromo-2-chloro-3-nitropyridine.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Amino-5-bromo-3-nitropyridine | 218.01 | 21.8 | 0.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 8.3 | 0.12 |
| 6 M Hydrochloric Acid (HCl) | 36.46 | 250 mL | - |
| Copper(I) Chloride (CuCl) | 99.00 | 12.9 | 0.13 |
| 38% Hydrochloric Acid (HCl) | 36.46 | - | - |
| Ether | 74.12 | 600 mL | - |
| 5% Ammonia Solution | 17.03 | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
| Isohexane | - | - | - |
| Ethyl Acetate | 88.11 | - | - |
Procedure:
-
Grind 21.8 g (0.1 mol) of 2-amino-5-bromo-3-nitropyridine to a fine powder and suspend it in 250 mL of 6 M hydrochloric acid in a suitable reaction vessel.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 8.3 g (0.12 mol) of solid sodium nitrite in portions, ensuring the internal temperature does not exceed 5 °C. This addition should take approximately 45 minutes.
-
Continue stirring the mixture at 0 °C for an additional hour.
-
In a separate flask, dissolve 12.9 g (0.13 mol) of freshly prepared copper(I) chloride in degassed 38% hydrochloric acid.
-
Add the copper(I) chloride solution to the reaction mixture.
-
Gradually warm the reaction mass to room temperature over 90 minutes, and then heat to 70 °C to complete the decomposition of the diazonium salt.
-
Cool the reaction mixture and dilute it with 750 mL of water.
-
Bubble air through the solution for 30 minutes.
-
Adjust the pH to approximately 9 by adding 0.88 ammonia solution.
-
Transfer the blue mixture to a separatory funnel, add 600 mL of ether, and shake vigorously.
-
Remove any insoluble solids by filtration.
-
Separate the organic layer and wash it sequentially with 5% ammonia solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
After filtration, pre-adsorb the solution onto silica gel.
-
Purify the product by flash chromatography using a gradient elution of 5% to 20% ethyl acetate in isohexane.
-
The final product, 5-bromo-2-chloro-3-nitropyridine, is obtained as a light yellow solid.
Expected Yield: 13.1 g (55%)[1]
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 8.36 (1H, d, J=1Hz, H-6), 8.69 (1H, d, J=1Hz, H-4)[1]
Step 2: Synthesis of this compound
This procedure describes the reaction of 5-bromo-2-chloro-3-nitropyridine with hydrazine hydrate. The following protocol is based on analogous reactions of halo-pyridines with hydrazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity (g) | Proposed Moles (mol) |
| 5-Bromo-2-chloro-3-nitropyridine | 237.46 | 13.1 | 0.055 |
| Hydrazine Hydrate (~50-60%) | 50.06 | ~5.5 | ~0.11 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Dissolve 13.1 g (0.055 mol) of 5-bromo-2-chloro-3-nitropyridine in 100 mL of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add approximately 5.5 g (~0.11 mol) of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and the product should precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.
Characterization Data:
| Property | Value |
| Melting Point | 138 °C (Solvent: methanol)[2] |
| Appearance | Expected to be a solid |
| Molecular Formula | C₅H₅BrN₄O₂ |
| Molecular Weight | 233.02 g/mol |
Logical Workflow for Synthesis
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Sodium nitrite is a strong oxidizing agent and is toxic. Handle with care.
-
Hydrazine hydrate is corrosive and toxic. Work in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive. Avoid inhalation of fumes and contact with skin.
-
Perform all reactions in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this key intermediate for use in various research and development applications, particularly in the field of medicinal chemistry. The provided data and workflow diagrams are intended to facilitate a smooth and efficient synthetic process.
References
Step-by-step synthesis of pyrazolo[3,4-b]pyridines from 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine from the commercially available starting material, 5-bromo-2-hydrazinyl-3-nitropyridine. The synthesis is achieved through a one-pot reductive cyclization reaction. This method offers a straightforward and efficient route to a key intermediate in the development of various pharmaceutically active compounds. The protocol includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow.
Introduction
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a wide range of pharmacological activities, including their use as kinase inhibitors. The synthesis of substituted pyrazolo[3,4-b]pyridines is, therefore, a critical step in the development of new therapeutic agents.
This application note details a reliable method for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine via an intramolecular reductive cyclization of this compound. This approach involves the in situ reduction of the nitro group to an amino group, which then undergoes cyclization with the adjacent hydrazinyl moiety to form the desired pyrazole ring.
Reaction Scheme
The overall transformation is a one-pot reductive cyclization. The nitro group at the 3-position of the pyridine ring is reduced to an amine in the presence of a reducing agent. The resulting ortho-amino-hydrazinyl pyridine intermediate then undergoes spontaneous intramolecular cyclization to yield the final pyrazolo[3,4-b]pyridine product.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is based on established procedures for the reductive cyclization of ortho-nitro-hydrazino aromatic compounds.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Equipment for column chromatography
-
pH meter or pH paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask to create a suspension (approximately 10-20 mL of ethanol per gram of starting material).
-
Addition of Reducing Agent: To the stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise (typically 4-5 equivalents). The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as gas evolution (CO₂) will occur.
-
The resulting mixture will likely be a thick slurry.
-
-
Extraction:
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis. The values are based on typical results for similar reductive cyclization reactions.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Molar Ratio (Substrate:SnCl₂) | 1 : 4-5 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 85% |
Visualizations
Synthetic Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be performed in a well-ventilated fume hood.
-
The addition of stannous chloride can be exothermic; add it slowly and monitor the temperature.
-
Neutralization with sodium bicarbonate will produce carbon dioxide gas; ensure adequate ventilation and add the bicarbonate solution slowly to control the effervescence.
-
Ethanol is flammable; keep it away from open flames and ignition sources.
Conclusion
The described one-pot reductive cyclization protocol provides an efficient and reliable method for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. This procedure is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers in the field of medicinal chemistry and drug development, providing access to a key building block for the synthesis of novel bioactive molecules.
Application Notes and Protocols: 5-Bromo-2-hydrazinyl-3-nitropyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydrazinyl-3-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a precursor in the synthesis of novel kinase inhibitors. While direct literature on its application is emerging, its structural motifs—a reactive bromine atom, a nucleophilic hydrazinyl group, and an electron-withdrawing nitro group on a pyridine scaffold—offer a versatile platform for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the prospective use of this compound in the development of kinase inhibitors, with a focus on the synthesis of pyrazolo[1,5-a]pyridine cores, a privileged scaffold in kinase inhibitor design.[1][2][3][4][5]
The strategic positioning of the hydrazinyl and nitro groups allows for intramolecular cyclization to form the fused pyrazolo[1,5-a]pyridine ring system. The bromine atom at the 5-position serves as a convenient handle for introducing further molecular diversity through various cross-coupling reactions, enabling the modulation of potency and selectivity against specific kinase targets.
Application Notes
The primary synthetic utility of this compound in kinase inhibitor synthesis is envisioned through its conversion to a 5-bromopyrazolo[1,5-a]pyridine scaffold. This bicyclic system is a known bioisostere of the purine core of ATP and is prevalent in numerous kinase inhibitors that target key signaling pathways implicated in cancer and other diseases.[4] The general strategy involves an intramolecular cyclization, followed by functionalization at the bromine position.
Key Synthetic Transformations:
-
Intramolecular Cyclization: The 2-hydrazinyl and 3-nitro groups can undergo a reductive cyclization to form the pyrazolo[1,5-a]pyridine core. This transformation is a key step in leveraging the unique arrangement of functional groups on the precursor.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the resulting pyrazolo[1,5-a]pyridine scaffold is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Targeted Kinase Signaling Pathways:
Kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have shown activity against a variety of kinases involved in oncogenic signaling pathways.[1][2] These include, but are not limited to:
-
EGFR (Epidermal Growth Factor Receptor): A key target in non-small cell lung cancer.
-
B-Raf and MEK: Components of the MAPK/ERK pathway, crucial in melanoma.
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle, often dysregulated in cancer.
-
PI3K (Phosphoinositide 3-Kinase): A central node in cell growth and survival signaling.[5]
-
Trk (Tropomyosin Receptor Kinase): A target in various cancers with NTRK gene fusions.[3]
The functionalization of the pyrazolo[1,5-a]pyridine core derived from this compound can be tailored to achieve selectivity for specific kinase targets.
Experimental Protocols
The following protocols describe a proposed synthetic route from this compound to a functionalized pyrazolo[1,5-a]pyridine-based kinase inhibitor.
Protocol 1: Synthesis of 5-Bromopyrazolo[1,5-a]pyridin-7-amine
This protocol details the reductive cyclization of this compound to form the core pyrazolo[1,5-a]pyridine scaffold.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromopyrazolo[1,5-a]pyridin-7-amine.
Protocol 2: Suzuki-Miyaura Coupling for C5-Arylation
This protocol describes the functionalization of the 5-bromo-pyrazolo[1,5-a]pyridin-7-amine intermediate with a boronic acid derivative.
Materials:
-
5-Bromopyrazolo[1,5-a]pyridin-7-amine (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a Schlenk flask, combine 5-bromopyrazolo[1,5-a]pyridin-7-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C5-arylated pyrazolo[1,5-a]pyridin-7-amine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Assay buffer
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable curve-fitting model.
Data Presentation
The following table summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from the literature to provide a reference for expected potencies.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative | TrkA | 1.7 | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative | TrkA (KM12 cell) | 0.1 | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative | PI3Kα | Varies | [5] |
| Pyrazolo[1,5-a]pyrimidine Derivative | PI3Kδ | Varies | [5] |
Visualizations
Signaling Pathway Diagram
Caption: Generalized RTK signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Synthetic and screening workflow for kinase inhibitors.
Logical Relationship Diagram
Caption: Rationale for precursor to inhibitor development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Condensation Reactions of 5-Bromo-2-hydrazinyl-3-nitropyridine with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives through the condensation reaction of 5-Bromo-2-hydrazinyl-3-nitropyridine with various dicarbonyl compounds. The resulting heterocyclic compounds are of significant interest in medicinal chemistry, particularly for the development of new antimicrobial agents.
Introduction
The condensation of hydrazines with 1,3-dicarbonyl compounds is a well-established and efficient method for the synthesis of pyrazole derivatives. Pyrazolo[3,4-b]pyridines, a class of fused heterocyclic compounds, have garnered considerable attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines the synthesis of 5-bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine derivatives, which are promising candidates for further investigation in drug discovery programs. The reaction involves the cyclocondensation of this compound with various β-dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, typically under acidic or thermal conditions.
Reaction Scheme
The general reaction scheme involves the reaction of this compound with a dicarbonyl compound to yield the corresponding pyrazolo[3,4-b]pyridine derivative.
Caption: General reaction scheme for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Experimental Protocols
The following are generalized protocols for the condensation reaction. Researchers should optimize these conditions for specific dicarbonyl compounds.
Protocol 1: Condensation with Acetylacetone
This protocol describes the synthesis of 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitropyridine.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in glacial acetic acid (10 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 60°C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
Protocol 2: Condensation with Ethyl Acetoacetate
This protocol details the synthesis of 5-Bromo-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-nitropyridine.
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Ethanol
-
Piperidine (catalyst)
-
Deionized Water
-
Hydrochloric Acid (dilute)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask, add ethyl acetoacetate (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with deionized water until the washings are neutral.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Data Presentation
The following tables summarize representative quantitative data for the synthesized pyrazolo[3,4-b]pyridine derivatives based on analogous reactions found in the literature.
Table 1: Reaction Conditions and Yields
| Dicarbonyl Compound | Product | Solvent | Catalyst | Time (h) | Yield (%) |
| Acetylacetone | 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitropyridine | Glacial Acetic Acid | - | 4-6 | 85-95 |
| Ethyl Acetoacetate | 5-Bromo-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-nitropyridine | Ethanol | Piperidine | 6-8 | 80-90 |
| Dibenzoylmethane | 5-Bromo-2-(3,5-diphenyl-1H-pyrazol-1-yl)-3-nitropyridine | Glacial Acetic Acid | - | 6-8 | 80-90 |
Table 2: Spectroscopic Data of Representative Products
| Product | Molecular Formula | MW | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitropyridine | C₁₀H₈BrN₅O₂ | 310.11 | 1610 (C=N), 1530, 1350 (NO₂) | 2.3 (s, 3H, CH₃), 2.6 (s, 3H, CH₃), 6.1 (s, 1H, pyrazole-H), 8.5 (d, 1H, pyridine-H), 8.8 (d, 1H, pyridine-H) |
| 5-Bromo-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-nitropyridine | C₉H₇BrN₄O₃ | 315.08 | 3200 (N-H), 1680 (C=O), 1600 (C=N), 1525, 1345 (NO₂) | 2.2 (s, 3H, CH₃), 3.5 (s, 2H, CH₂), 8.4 (d, 1H, pyridine-H), 8.7 (d, 1H, pyridine-H), 11.0 (s, 1H, NH) |
Experimental Workflow and Reaction Mechanism
The overall experimental workflow and the proposed reaction mechanism are depicted in the following diagrams.
Caption: Experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.
The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.
Caption: Proposed mechanism for pyrazole ring formation.
Potential Applications in Drug Development
The synthesized 5-bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine derivatives are of interest as potential antimicrobial agents. Pyrazole-containing compounds have been reported to exhibit their antibacterial effects through various mechanisms.
Putative Antimicrobial Signaling Pathway
One of the proposed mechanisms of action for pyrazole-based antibacterials is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.
Caption: Putative antimicrobial mechanism of action.
These synthesized compounds can be screened for their in vitro activity against a panel of pathogenic bacteria, including multidrug-resistant strains. Further studies can elucidate their precise mechanism of action and evaluate their potential as lead compounds for the development of novel antibiotics.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 5-bromo-2-hydrazinyl-3-nitropyridine as a versatile building block in the synthesis of novel heterocyclic compounds, specifically focusing on the preparation of substituted triazolo[4,3-a]pyridines and pyrazolo[4,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is a highly functionalized pyridine derivative poised for a variety of chemical transformations. The presence of a hydrazinyl group at the 2-position, a bromo group at the 5-position, and a nitro group at the 3-position offers multiple reactive sites for the construction of fused heterocyclic systems. The electron-withdrawing nature of the nitro and bromo groups activates the pyridine ring, influencing the regioselectivity of cyclization reactions. This document outlines synthetic strategies, detailed experimental protocols, and potential applications of the resulting heterocyclic compounds in drug discovery.
Synthesis of 7-Bromo-8-nitro-[1][2][3]triazolo[4,3-a]pyridines
The synthesis of the triazolo[4,3-a]pyridine scaffold from 2-hydrazinopyridines is a well-established transformation. The reaction of this compound with various one-carbon electrophiles, such as orthoesters or carboxylic acid derivatives, followed by cyclization, provides a direct route to 7-bromo-8-nitro-[1][2]triazolo[4,3-a]pyridines. These compounds are of interest as potential kinase inhibitors, including c-Met inhibitors, and exhibit a broad range of other biological activities such as antibacterial, antifungal, and anti-inflammatory properties.[1][3][4][5]
Experimental Workflow: Synthesis of Triazolo[4,3-a]pyridines
Caption: General workflow for the synthesis of triazolo[4,3-a]pyridines.
Protocol 1: Synthesis of 7-Bromo-3-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine
This protocol describes the reaction of this compound with triethyl orthoacetate to yield the corresponding 3-methyl-substituted triazolopyridine.
Materials:
-
This compound
-
Triethyl orthoacetate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add triethyl orthoacetate (1.2 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-bromo-3-methyl-8-nitro-[1][2]triazolo[4,3-a]pyridine.
Quantitative Data for Triazolo[4,3-a]pyridine Synthesis (Representative Examples)
| Entry | Reagent | Product | Reaction Conditions | Yield (%) |
| 1 | Triethyl orthoacetate | 7-Bromo-3-methyl-8-nitro-[1][2]triazolo[4,3-a]pyridine | Ethanol, reflux, 4h | 75-85 |
| 2 | Triethyl orthoformate | 7-Bromo-8-nitro-[1][2]triazolo[4,3-a]pyridine | Ethanol, reflux, 6h | 70-80 |
| 3 | Acetic anhydride | 7-Bromo-3-methyl-8-nitro-[1][2]triazolo[4,3-a]pyridine | Acetic acid, reflux, 3h | 65-75 |
Synthesis of 7-Bromo-8-nitro-1H-pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine core is another important heterocyclic motif with diverse biological activities, including potential as TRK inhibitors and tubulin polymerization inhibitors.[2][6] The synthesis of this scaffold from this compound can be achieved through cyclocondensation with 1,3-dicarbonyl compounds. The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
Experimental Workflow: Synthesis of Pyrazolo[4,3-b]pyridines
Caption: General workflow for pyrazolo[4,3-b]pyridine synthesis.
Protocol 2: Synthesis of 7-Bromo-1,3-dimethyl-8-nitro-1H-pyrazolo[4,3-b]pyridine
This protocol outlines the reaction of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 7-bromo-1,3-dimethyl-8-nitro-1H-pyrazolo[4,3-b]pyridine.
Quantitative Data for Pyrazolo[4,3-b]pyridine Synthesis (Representative Examples)
| Entry | 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| 1 | Acetylacetone | 7-Bromo-1,3-dimethyl-8-nitro-1H-pyrazolo[4,3-b]pyridine | Acetic acid, reflux, 5h | 60-70 |
| 2 | Ethyl acetoacetate | 7-Bromo-3-methyl-8-nitro-1H-pyrazolo[4,3-b]pyridin-1-one | Ethanol, reflux, 6h | 55-65 |
| 3 | Diethyl malonate | 7-Bromo-8-nitro-1H-pyrazolo[4,3-b]pyridine-1,3(2H)-dione | Toluene, reflux with Dean-Stark, 8h | 50-60 |
Biological Significance and Signaling Pathways
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[1][7] Aberrant activation of the c-Met signaling pathway is implicated in various cancers.[1][6] The synthesized triazolo[4,3-a]pyridines can be screened for their inhibitory activity against c-Met.
Caption: Simplified c-Met signaling pathway.
TRK Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases activated by neurotrophins.[3][8] Their signaling pathways are crucial for neuronal survival and differentiation, and their dysregulation has been linked to cancer.[3][6] Pyrazolo[4,3-b]pyridines have been investigated as potential TRK inhibitors.
Caption: Overview of the TRK signaling pathway.
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division and intracellular transport.[9][10][11] Compounds that interfere with tubulin polymerization are effective anticancer agents. Pyrazolo[3,4-b]pyridines, regioisomers of the target compounds, have been shown to inhibit tubulin polymerization.[2]
Caption: The dynamic process of tubulin polymerization and depolymerization.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel triazolo[4,3-a]pyridines and pyrazolo[4,3-b]pyridines. The protocols provided herein, based on established synthetic methodologies for analogous compounds, offer a foundation for the exploration of these important heterocyclic systems. The potential of these compounds to modulate key biological pathways, such as c-Met and TRK signaling, and to interfere with fundamental cellular processes like tubulin polymerization, makes them attractive targets for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the provided reaction conditions to achieve the best possible outcomes for their specific substrates.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. Trk receptor - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
- 11. bosterbio.com [bosterbio.com]
Application Note and Protocol for the Purification of Crude 5-Bromo-2-hydrazinyl-3-nitropyridine by Recrystallization
Introduction
5-Bromo-2-hydrazinyl-3-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The crude product obtained from synthesis often contains impurities such as unreacted starting materials, by-products, and residual solvents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to enhance the purity of crude this compound. This application note provides a detailed protocol for the purification of this compound by recrystallization, based on established methodologies for analogous substituted nitropyridines.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble in the solvent at all temperatures or insoluble. By dissolving the crude solid in a hot solvent and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Experimental Overview
This protocol outlines a general procedure for the recrystallization of crude this compound. The process involves selecting a suitable solvent, dissolving the crude material at an elevated temperature, filtering any insoluble impurities, allowing the solution to cool to induce crystallization, collecting the purified crystals, and drying the final product.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Beakers
-
Ice bath
-
Vacuum oven or desiccator
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine particles of the compound.
-
Handle this compound with care, as related compounds are known to be irritants.[2]
-
Keep flammable solvents away from open flames and ignition sources.
Solvent Selection (Preliminary Step)
Due to the lack of specific solubility data for this compound, a preliminary solvent screen is recommended. Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For substituted nitropyridines and hydrazinopyridine derivatives, ethanol and methanol are often effective recrystallization solvents.[3][4][5][6]
Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring. Add more solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of the crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor and impurities.
-
Drying: Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a moderate temperature (e.g., 55-65 °C) to remove any residual solvent.[7]
Data Presentation
The effectiveness of the recrystallization process can be evaluated by comparing the purity and yield of the product before and after purification.
Table 1: Hypothetical Data for Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization (Ethanol) |
| Appearance | Brownish-yellow powder | Bright yellow crystals |
| Purity (by HPLC) | 85% | >98% |
| Melting Point | 185-190 °C | 192-194 °C |
| Yield | - | 80% |
Note: The data presented in this table is hypothetical and serves as an example of the expected outcome. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.
Visualizations
Diagram 1: Experimental Workflow for Recrystallization
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN105418496B - A kind of 3- chloride-2-hydrazinopyridines derivative and preparation method and application - Google Patents [patents.google.com]
- 5. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 6. chempap.org [chempap.org]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Bromo-2-hydrazinyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, a general protocol for single-crystal X-ray crystallography is described. The presented methodologies are designed to ensure the identity, purity, and quality of this compound for research and development purposes.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its versatile chemical reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic activities. Accurate and robust analytical characterization is paramount to guarantee the quality and consistency of this intermediate, which directly impacts the integrity of final active pharmaceutical ingredients (APIs). This document provides detailed protocols for the structural elucidation and purity assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 15862-42-7 |
| Molecular Formula | C₅H₅BrN₄O₂ |
| Molecular Weight | 233.02 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 138 °C |
| Solubility | Soluble in DMSO and methanol |
Analytical Techniques and Protocols
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.8 µs
-
Acquisition Time: 3.99 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
3.1.2. Predicted Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.5 (broad s) | s |
| ~8.2 (d) | d |
| ~7.8 (d) | d |
| ~5.0 (broad s) | s |
Note: The exact chemical shifts and coupling constants may vary slightly based on experimental conditions.
Workflow for NMR Analysis
Application Notes and Protocols: 5-Bromo-2-hydrazinyl-3-nitropyridine as a Building Block for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydrazinyl-3-nitropyridine is a highly functionalized pyridine derivative with significant potential as a versatile building block in the discovery of novel anticancer agents. Its structure incorporates three key features that can be exploited for the synthesis of diverse chemical libraries:
-
A reactive hydrazinyl group: This moiety serves as a nucleophile and is a key precursor for the formation of hydrazones, a well-established pharmacophore in many anticancer compounds. The hydrazinyl group also enables the construction of various nitrogen-containing heterocycles.
-
An electron-withdrawing nitro group: The nitro group significantly influences the electronic properties of the pyridine ring, potentially modulating the biological activity and pharmacokinetic properties of its derivatives.
-
A bromine atom: This halogen can serve as a handle for further functionalization through cross-coupling reactions or can contribute to the binding affinity of the final compound with its biological target.
Hydrazone derivatives, in particular, are known to exhibit a wide range of biological activities, including potent antitumoral effects. The core azometine (-NHN=CH-) linkage in hydrazones is a critical structural motif for their pharmacological activity. This document provides proposed synthetic protocols for leveraging this compound as a scaffold for generating potential anticancer drug candidates, outlines methods for their biological evaluation, and discusses potential mechanisms of action based on structurally related compounds.
Proposed Synthetic Pathways
The primary synthetic strategy involves the condensation of the hydrazinyl group of this compound with various aldehydes and ketones to form a library of hydrazone derivatives. This reaction is typically straightforward and high-yielding.
A generalized reaction scheme is as follows:
Scheme 1: General Synthesis of Hydrazone Derivatives
A solution of this compound is reacted with a selected aldehyde or ketone in a suitable solvent, often with an acid catalyst, to yield the corresponding hydrazone derivative.
Further cyclization reactions can also be envisioned to create more complex heterocyclic systems with potential anticancer activity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives from this compound
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., benzaldehyde, substituted benzaldehydes, acetophenone derivatives)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add the desired aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][2][3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized hydrazone derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized hydrazone compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium and add fresh medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Structurally Related Hydrazone Derivatives
While specific data for derivatives of this compound is not yet available, the following table summarizes the reported anticancer activities of structurally related pyridine and quinoline-based hydrazones against various cancer cell lines to illustrate the potential of this compound class.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyridine-1,2,4-triazole-3-thione-hydrazone | MDA-MB-231 (Breast) | 39.2 | [5] |
| Pyridine-based Pyrazoline | Various | 0.38 - 0.45 | [6] |
| Quinoline Hydrazone Analogues | NCI-60 Cell Panel | 0.33 - 4.87 | [7] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | IGR39 (Melanoma) | 2.50 | [8] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | PPC-1 (Prostate) | 3.63 | [8] |
| Acridine Based N-Acylhydrazone | A549 (Lung) | 37 - 62 (after 48h) | [9] |
| Zn complex with pyridyl-based thiazolyl-hydrazone | Various | < 2 |
Proposed Mechanisms of Action and Signaling Pathways
Based on the literature for analogous compounds, derivatives of this compound could exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. Potential targets include:
-
Receptor Tyrosine Kinases (RTKs): The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial for tumor growth, proliferation, and angiogenesis.[10][11][12][13] Inhibition of these receptors and their downstream signaling pathways is a common mechanism for anticancer drugs.
-
DNA Topoisomerase I: This enzyme is essential for DNA replication and transcription.[14] Its inhibition leads to DNA damage and apoptosis in cancer cells.
Below are diagrams illustrating these potential target pathways.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 5-Bromo-2-hydrazinyl-3-nitropyridine via palladium-catalyzed cross-coupling reactions. Due to the reactive nature of the hydrazinyl group, which can interfere with the palladium catalyst, a protection strategy is essential. The following sections outline a general workflow that includes the protection of the hydrazinyl moiety, followed by various cross-coupling reactions, and concluding with deprotection to yield the final derivatized products.
The protocols provided are general guidelines and may require optimization for specific substrates and reaction scales.
Overall Experimental Workflow
The successful derivatization of this compound using palladium-catalyzed cross-coupling reactions necessitates a multi-step approach. The nucleophilic hydrazinyl group must first be protected to prevent interference with the catalytic cycle. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. Following protection, the C-Br bond can be functionalized through various cross-coupling reactions. The final step involves the removal of the Boc protecting group to yield the desired substituted 2-hydrazinyl-3-nitropyridine derivative.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the hydrazinyl group with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) dropwise to the stirred solution.
-
Slowly add a solution of Boc₂O in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl N'-(5-bromo-3-nitropyridin-2-yl)hydrazinecarboxylate.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for various palladium-catalyzed cross-coupling reactions of tert-butyl N'-(5-bromo-3-nitropyridin-2-yl)hydrazinecarboxylate. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for optimal results.
For the formation of a C-C bond with an aryl or vinyl boronic acid/ester.[1]
Materials:
-
tert-butyl N'-(5-bromo-3-nitropyridin-2-yl)hydrazinecarboxylate (1.0 equiv.)
-
Aryl/vinylboronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv.))
-
Degassed solvent system (e.g., 1,4-Dioxane/water (4:1) or Toluene/water (4:1))
Procedure:
-
To a Schlenk flask, add the Boc-protected bromopyridine, boronic acid/ester, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For the formation of a C-N bond with a primary or secondary amine.[2][3]
Materials:
-
tert-butyl N'-(5-bromo-3-nitropyridin-2-yl)hydrazinecarboxylate (1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%))
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP (2-4 mol%))
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃ (1.4-2.0 equiv.))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Boc-protected bromopyridine, palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
For the formation of a C-C bond with a terminal alkyne.[4][5]
Materials:
-
tert-butyl N'-(5-bromo-3-nitropyridin-2-yl)hydrazinecarboxylate (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%))
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Et₃N or DIPEA, can be used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the Boc-protected bromopyridine, palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
For the formation of a C-C bond with an alkene.[6]
Materials:
-
tert-butyl N'-(5-bromo-3-nitropyridin-2-yl)hydrazinecarboxylate (1.0 equiv.)
-
Alkene (e.g., styrene or an acrylate) (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%))
-
Phosphine ligand (e.g., P(o-tol)₃ or PPh₃ (4-10 mol%))
-
Base (e.g., Et₃N or K₂CO₃ (1.5-2.0 equiv.))
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Acetonitrile)
Procedure:
-
To a pressure-rated vial, add the Boc-protected bromopyridine, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the alkene.
-
Seal the vial and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
For the formation of a C-C bond with an organostannane.[7][8]
Materials:
-
tert-butyl N'-(5-bromo-3-nitropyridin-2-yl)hydrazinecarboxylate (1.0 equiv.)
-
Organostannane (e.g., aryl-SnBu₃ or vinyl-SnBu₃) (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%))
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a Schlenk flask, add the Boc-protected bromopyridine and palladium catalyst under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with an aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final product.[9]
Materials:
-
Boc-protected coupled product
-
Acid (e.g., Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-Dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected compound in the solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the acid (e.g., TFA, typically 20-50% v/v in DCM, or a 4M solution of HCl in dioxane) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on substituted bromopyridines. These examples, featuring substrates with varied electronic properties, can serve as a guide for what to expect when working with Boc-protected this compound. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-bromo-2-methylpyridin-3-amine[1] | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 5-bromo-2-methylpyridin-3-amine[1] | 3-chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 78 |
| 3 | 2-Bromopyridine derivative[10] | 3,5-bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 (3) | KF | Dioxane | 110 | 12 | 82 |
| 4 | 2-Bromopyridine derivative[10] | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand 1 (3) | KF | Dioxane | 110 | 12 | 74 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-bromo-6-methylpyridine[11] | trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP (2/4) | NaOtBu | Toluene | 80 | 4 | 60 |
| 2 | 2-bromopyridine[2] | Volatile secondary amine | Pd(OAc)₂ / dppp (2/4) | NaOtBu | Toluene | 80 | - | up to 98 |
| 3 | 4-iodopyridine[12] | Pyridin-3-amine | Ni(acac)₂ (1.5) | K₃PO₄ | Dioxane | 110 | 24 | 83 |
| 4 | Aryl Bromide | Aniline | Pd(OAc)₂ / XPhos (2/4) | NaOtBu | Toluene | 100 | 16 | 95 |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Catalyst / Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-amino-3-bromopyridine[4] | Phenylacetylene | Pd(TFA)₂ / PPh₃ / CuI (2.5/5/5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-amino-3-bromo-5-nitropyridine[4] | Phenylacetylene | Pd(TFA)₂ / PPh₃ / CuI (2.5/5/5) | Et₃N | DMF | 100 | 3 | 91 |
| 3 | 6-bromo-3-fluoro-2-cyanopyridine[5] | 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI (15/30) | Et₃N | THF | RT | 16 | 92 |
| 4 | 2-amino-3-bromopyridine[4] | 1-Heptyne | Pd(TFA)₂ / PPh₃ / CuI (2.5/5/5) | Et₃N | DMF | 100 | 3 | 85 |
Table 4: Heck Reaction of Bromopyridines
| Entry | Bromopyridine Substrate | Alkene | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-bromoanisole[6] | Styrene | Pd-complex 6 (2) | K₂CO₃ | DMF | 60 | 12 | 98 |
| 2 | 4-bromoacetophenone[6] | n-butyl acrylate | Pd-complex 6 (2) | K₂CO₃ | DMF | 60 | 12 | 92 |
| 3 | Aryl Bromide | Styrene | Pd(OAc)₂ / P(o-tol)₃ (3/6) | Et₃N | DMF | 100 | 24 | ~80-95 |
| 4 | Aryl Bromide | n-butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ (3/6) | Et₃N | DMF | 100 | 24 | ~80-95 |
Table 5: Stille Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aryl Bromide | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 76-99[8] |
| 2 | Acyl Chloride | Alkyl-SnBu₃ | Pd catalyst | - | - | - | 53-87[8] |
| 3 | Vinyl Bromide | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | DMF | 80 | 8 | High |
| 4 | Heteroaryl Bromide | Heteroaryl-SnBu₃ | Pd₂(dba)₃ / P(tBu)₃ (2/4) | Dioxane | 100 | 16 | High |
References
- 1. mdpi.com [mdpi.com]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-hydrazinyl-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a multi-step process. A common pathway involves the nitration of 2-amino-5-bromopyridine to form 2-amino-5-bromo-3-nitropyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro group, yielding 5-bromo-2-chloro-3-nitropyridine. The final step is the hydrazinolysis of this intermediate to produce the target compound.
Q2: What are the critical parameters affecting the yield in the nitration step?
The nitration of 2-amino-5-bromopyridine is a crucial step where temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (0-5 °C) during the addition of nitric acid is essential to prevent over-nitration and side product formation. The reaction time and the ratio of nitric acid to sulfuric acid also play a significant role in maximizing the yield.
Q3: How can I improve the yield of the Sandmeyer reaction to produce 5-bromo-2-chloro-3-nitropyridine?
To improve the yield of the Sandmeyer reaction, it is important to ensure the complete diazotization of 2-amino-5-bromo-3-nitropyridine by using a slight excess of sodium nitrite at a low temperature (0-5 °C). The purity of the starting material is also critical. The use of freshly prepared copper(I) chloride is recommended for the conversion of the diazonium salt to the chloro-derivative. In some cases, a portion of the starting material may be recovered, which can be recycled to improve the overall yield.[1]
Q4: What conditions are recommended for the final hydrazinolysis step?
The reaction of 5-bromo-2-chloro-3-nitropyridine with hydrazine hydrate is the final step. Key parameters to optimize for a higher yield include the choice of solvent, reaction temperature, and reaction time. Using an excess of hydrazine hydrate can help drive the reaction to completion. A polar aprotic solvent like dimethylformamide (DMF) is often suitable for this type of nucleophilic aromatic substitution. The reaction is typically heated to ensure a reasonable reaction rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the nitration of 2-amino-5-bromopyridine | - Temperature too high, leading to side products.- Insufficient reaction time.- Incorrect stoichiometry of reagents. | - Maintain the reaction temperature strictly between 0-5 °C during nitric acid addition.- Increase the reaction time at each temperature stage to ensure completion.- Carefully control the molar ratios of the reactants as specified in the protocol. |
| Incomplete conversion in the Sandmeyer reaction | - Incomplete diazotization.- Decomposition of the diazonium salt.- Impure starting material. | - Ensure the 2-amino-5-bromo-3-nitropyridine is finely powdered for better suspension.[1]- Add sodium nitrite slowly while maintaining the temperature below 5 °C.[1]- Use freshly prepared copper(I) chloride and warm the reaction mixture gradually.[1]- Purify the starting material before the reaction. |
| Low yield or formation of side products in the hydrazinolysis step | - Reaction temperature is too low or too high.- Insufficient amount of hydrazine hydrate.- Presence of moisture in the reactants or solvent. | - Optimize the reaction temperature; a range of 80-100 °C is a good starting point.[2]- Use a molar excess of hydrazine hydrate (e.g., 3-5 equivalents).[2]- Use anhydrous solvents and ensure reactants are dry. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or side products. | - Recrystallization from a suitable solvent such as ethanol or methanol can be effective.- Column chromatography may be necessary for high purity, although this can lead to yield loss. |
Experimental Protocols
Synthesis of 2-Amino-5-bromo-3-nitropyridine
This procedure is based on established methods with reported yields of 85-93%.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 500 mL of concentrated sulfuric acid and cool to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
Nitration: Add 26 mL (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60 °C for 1 hour.
-
Work-up: Cool the reaction mixture and pour it onto 5 L of ice. Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution.
-
Isolation: Collect the yellow precipitate by filtration, wash with water until the washings are sulfate-free, and dry to obtain 2-amino-5-bromo-3-nitropyridine.
Synthesis of 5-Bromo-2-chloro-3-nitropyridine
This protocol is adapted from a procedure with a reported yield of 55% with recovery of starting material.[1]
-
Preparation: Suspend 21.8 g (0.1 mol) of finely ground 2-amino-5-bromo-3-nitropyridine in 250 mL of 6 M hydrochloric acid and cool to 0 °C.
-
Diazotization: Slowly add 8.3 g (0.12 mol) of solid sodium nitrite, keeping the internal temperature below 5 °C. Stir at 0 °C for 1 hour after the addition is complete.
-
Sandmeyer Reaction: To the resulting suspension, add a solution of 12.9 g (0.13 mol) of freshly prepared copper(I) chloride dissolved in degassed 38% hydrochloric acid.
-
Reaction Progression: Gradually warm the reaction mixture to room temperature over 90 minutes, and then heat to 70 °C to complete the decomposition of the diazonium salt.
-
Work-up: Cool the mixture, dilute with 750 mL of water, and adjust the pH to approximately 9 with ammonia.
-
Extraction and Purification: Extract the product with ether, wash the organic layer with 5% ammonia, water, and brine, and then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography.
Synthesis of this compound (General Procedure)
This is a general procedure based on the synthesis of a similar compound and may require optimization.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-chloro-3-nitropyridine in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (3-5 molar equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Nitration | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | 85-93% | [3] |
| Sandmeyer Reaction | 2-Amino-5-bromo-3-nitropyridine | 5-Bromo-2-chloro-3-nitropyridine | 55% (with starting material recovery) | [1] |
Visualizations
References
Common side products in 5-Bromo-2-hydrazinyl-3-nitropyridine reactions and their prevention
Welcome to the technical support center for reactions involving 5-Bromo-2-hydrazinyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
FAQ 1: I am observing a significant amount of a dehalogenated product in my reaction mixture. How can I prevent this?
Answer:
Dehalogenation, the removal of the bromine atom from the pyridine ring, is a common side reaction, particularly under reductive conditions or when using certain catalysts. The primary dehalogenated side product is 2-hydrazinyl-3-nitropyridine.
Troubleshooting Guide: Prevention of Dehalogenation
| Preventative Measure | Experimental Protocol | Expected Outcome |
| Use of Mild Reducing Agents | When a reduction is necessary for other functional groups, opt for milder reagents that are less likely to cleave the C-Br bond. For instance, instead of aggressive hydride sources, consider catalytic transfer hydrogenation under controlled conditions. | Significant reduction in the formation of 2-hydrazinyl-3-nitropyridine. |
| Catalyst Selection | If using a palladium catalyst, the choice of ligand and support can influence dehalogenation. For example, using palladium on a less active support or employing specific ligands can sometimes suppress this side reaction.[1] | Minimized dehalogenation, leading to a purer desired product. |
| Control of Reaction Temperature | Elevated temperatures can promote dehalogenation. Running the reaction at the lowest effective temperature can help minimize this side product. | Reduced rate of dehalogenation compared to the desired reaction. |
Experimental Protocol: Selective Reduction of a Nitro Group without Dehalogenation (Example)
This protocol demonstrates the selective reduction of a nitro group on a similar scaffold without affecting the bromine substituent.
-
Reaction Setup: In a round-bottom flask, dissolve the bromonitropyridine substrate in a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of a non-dehalogenating catalyst, for example, Raney Nickel.
-
Reductant Addition: Slowly add a mild reducing agent like hydrazine hydrate at a controlled temperature (e.g., 0-10 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the desired transformation occurs without significant dehalogenation.
-
Work-up: Once the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure. Purify the product using column chromatography.
FAQ 2: My primary side product appears to be the reduced aniline derivative (5-Bromo-2-hydrazinyl-3-aminopyridine). How can I avoid the reduction of the nitro group?
Answer:
The nitro group in this compound is susceptible to reduction, especially in the presence of common reducing agents used in organic synthesis. This leads to the formation of 5-Bromo-2-hydrazinyl-3-aminopyridine.
Troubleshooting Guide: Prevention of Nitro Group Reduction
| Preventative Measure | Experimental Protocol | Expected Outcome |
| Chemoselective Reagents | When performing reactions on other parts of the molecule, choose reagents that do not affect the nitro group. For example, if a condensation reaction is intended, ensure the reaction conditions are not reductive. | Preservation of the nitro group, leading to the desired product. |
| Reaction Condition Control | Avoid conditions that can lead to in-situ generation of reducing species. For example, certain metals in acidic media can reduce nitro groups. | Minimized formation of the amino-pyridine byproduct. |
| Protecting Group Strategy | In multi-step syntheses, it might be beneficial to introduce the nitro group at a later stage to avoid its reduction in earlier steps. | The nitro group is only present when it is not at risk of being reduced. |
Experimental Protocol: Condensation Reaction while Preserving the Nitro Group
-
Reaction Setup: Dissolve this compound in an appropriate solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: Add the desired carbonyl compound (aldehyde or ketone) to the solution. A catalytic amount of acid (e.g., acetic acid) can be used to facilitate the reaction.
-
Temperature Control: Heat the reaction mixture gently (e.g., to reflux) to promote the condensation reaction.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization or column chromatography.
FAQ 3: I am getting a complex mixture of products, and I suspect unwanted cyclization reactions are occurring. What are the possible side products and how can I favor the desired cyclization?
Answer:
This compound is a precursor for various heterocyclic compounds, most notably triazolopyridines.[2] However, depending on the reaction conditions and the other reactants, alternative cyclization pathways can lead to undesired products. One common unwanted cyclization can lead to the formation of pyrazolopyridines.
Troubleshooting Guide: Controlling Cyclization Pathways
| Preventative Measure | Experimental Protocol | Expected Outcome |
| Choice of Reagent for Cyclization | The nature of the cyclizing agent is crucial. For the synthesis of triazolopyridines, reagents like orthoesters or carboxylic acid derivatives are typically used. For pyrazolopyridines, 1,3-dicarbonyl compounds are common precursors.[3] | Formation of the desired heterocyclic ring system. |
| Control of Reaction Conditions | The reaction temperature, solvent, and catalyst can all influence the regioselectivity and the type of cyclization that occurs. | Favoring the kinetic or thermodynamic product as desired. |
| Stepwise Synthesis | In some cases, a stepwise approach where the hydrazine moiety is first reacted with a reagent before inducing cyclization can provide better control over the outcome. | Higher selectivity for the desired isomer. |
Experimental Protocol: Synthesis of a Triazolopyridine Derivative
-
Acylation of Hydrazine: React this compound with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding acylhydrazide.
-
Cyclization: Heat the resulting acylhydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization to the triazolopyridine ring system.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction mixture carefully (e.g., by pouring onto ice) and neutralize with a base.
-
Purification: Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Data Summary
The following tables summarize the potential side products and provide a general overview of the impact of preventative measures.
Table 1: Common Side Products and Their Identification
| Side Product | Chemical Name | Common Analytical Signature (MS, NMR) |
| Dehalogenated Product | 2-hydrazinyl-3-nitropyridine | Mass spectrum shows a loss of 79/81 m/z units (bromine). ¹H NMR will show a proton signal in place of the bromine atom. |
| Reduced Nitro Product | 5-Bromo-2-hydrazinyl-3-aminopyridine | Mass spectrum will show a mass corresponding to the reduction of NO₂ to NH₂. ¹H NMR will show the appearance of new signals in the aromatic region and a broad singlet for the NH₂ protons. |
| Pyrazolopyridine | Isomeric pyrazolo[3,4-b]pyridine derivative | Mass spectrum will have the same mass as the desired triazolopyridine but will have a different fragmentation pattern. ¹H and ¹³C NMR will show characteristic shifts for the pyrazole ring system. |
| Bis-Hydrazone | Product of reaction with two equivalents of a carbonyl compound | Mass spectrum will show a molecular ion peak corresponding to the addition of two carbonyl units and the loss of two water molecules. |
Visual Guides
Diagram 1: Potential Reaction Pathways of this compound
This diagram illustrates the desired reaction pathway to a triazolopyridine alongside common side reactions.
Caption: Reaction pathways of this compound.
Diagram 2: Troubleshooting Workflow for Side Product Formation
This workflow provides a logical approach to identifying and mitigating the formation of unwanted side products.
Caption: A logical workflow for troubleshooting side reactions.
References
Technical Support Center: Optimizing Derivatization of 5-Bromo-2-hydrazinyl-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of 5-Bromo-2-hydrazinyl-3-nitropyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of derivatization reactions for this compound?
The hydrazine moiety (-NHNH₂) of this compound is a versatile functional group for derivatization. The two most common reaction types are:
-
Cyclocondensation with 1,3-Dicarbonyl Compounds: This is the most prevalent derivatization, leading to the formation of a fused pyrazole ring, yielding 5-bromo-3-nitro-1H-pyrazolo[3,4-b]pyridine derivatives. This is a variation of the Knorr pyrazole synthesis.
-
Hydrazone Formation with Aldehydes and Ketones: This reaction involves the condensation of the hydrazine with a carbonyl compound to form a hydrazone derivative. This is a standard method for derivatizing both hydrazines and carbonyl compounds.[1][2]
Q2: My cyclocondensation reaction with a 1,3-diketone is resulting in a low yield. What are the potential causes and solutions?
Low yields are a common issue in pyrazolo[3,4-b]pyridine synthesis and can be attributed to several factors.[3] A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in either the this compound or the dicarbonyl compound can inhibit the reaction or lead to side products. Ensure all reactants are of high purity, recrystallizing if necessary.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. Optimization of these parameters is often required.
-
Inadequate Reaction Monitoring: Reactions stopped too early will be incomplete, while those run for too long may lead to product degradation. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3][4]
Q3: I am observing the formation of two different products when using an unsymmetrical 1,3-diketone. How can I control the regioselectivity?
The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione).[5] The hydrazine can attack either of the two carbonyl groups, leading to a mixture of products.[6]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity. Non-nucleophilic, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[5][7] This is because they do not compete with the hydrazine in attacking the more reactive carbonyl group.[7]
-
Electronic and Steric Effects: The inherent properties of the diketone play a major role. A more electrophilic carbonyl carbon is more susceptible to initial nucleophilic attack by the hydrazine.[6]
-
Separation of Isomers: If achieving complete regioselectivity is not possible, the isomers can often be separated using flash column chromatography.[3]
Q4: How can I form a simple hydrazone derivative with an aldehyde?
Hydrazone formation is typically a straightforward condensation reaction.
-
Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol.[8] A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is usually added to facilitate the reaction.[8] The mixture is typically heated to reflux for a few hours.[8]
-
Confirmation of Formation: The formation of the hydrazone can be confirmed by the appearance of a characteristic imine (-C=N-) signal in the IR and ¹H NMR spectra.[8]
Q5: What is the best method for purifying the final derivatized product?
Purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their polarity.
-
Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[3]
-
Column Chromatography: Silica gel column chromatography is the most common purification method.[3][4] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.[5]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective final purification step.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key variables for the cyclocondensation reaction to form pyrazolo[3,4-b]pyridine derivatives, based on analogous syntheses found in the literature.
Table 1: Effect of Solvent on Reaction Outcome
| Solvent | Typical Conditions | Expected Outcome/Notes | Citation |
| Ethanol | Reflux | Commonly used, but may lead to mixtures of regioisomers with unsymmetrical diketones. | [3][9] |
| Acetic Acid | Reflux | Acts as both solvent and acidic catalyst. | [6] |
| DMF | Room Temperature to Reflux | Good for dissolving starting materials, but may require higher temperatures. | [4] |
| HFIP | Room Temperature | Can significantly improve regioselectivity with unsymmetrical diketones. | [5][7] |
| Solvent-Free | 100-140 °C (Conventional or Microwave) | Can lead to high yields and shorter reaction times. | [3] |
Table 2: Common Catalysts for Cyclocondensation
| Catalyst | Typical Loading | Notes | Citation |
| Acetic Acid | Used as solvent | Brønsted acid catalyst, commonly employed. | [6] |
| ZrCl₄ | Catalytic amount | Lewis acid catalyst that can improve reaction rates and yields. | [10] |
| Nano-magnetic catalysts | e.g., 20 mg per 1 mmol | Heterogeneous catalysts that can be easily recovered and reused. | [9] |
| Amorphous Carbon-SO₃H | 5 mg per 1 mmol | Solid acid catalyst, effective in small amounts. | [9] |
Experimental Protocols
The following are generalized experimental protocols based on established procedures for similar compounds. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Cyclocondensation with a 1,3-Diketone
This protocol describes the synthesis of a 5-bromo-3-nitro-1H-pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound (1.0 mmol)
-
1,3-Diketone (e.g., acetylacetone) (1.1 mmol)
-
Solvent (e.g., Ethanol or Acetic Acid) (5-10 mL)
-
Catalyst (optional, see Table 2)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (5-10 mL).
-
Add the 1,3-diketone (1.1 mmol) to the solution.
-
If using a catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and stir for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.[4][5]
Protocol 2: General Procedure for Hydrazone Formation with an Aldehyde
This protocol details the synthesis of a hydrazone from this compound and an aldehyde.
Materials:
-
This compound (1.0 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the aldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for synthesis.
References
- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. dau.url.edu [dau.url.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preventing degradation of 5-Bromo-2-hydrazinyl-3-nitropyridine during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Bromo-2-hydrazinyl-3-nitropyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during a reaction?
A1: The primary factors contributing to the degradation of this compound are its susceptibility to oxidation, hydrolysis, and thermal stress. The hydrazine moiety is readily oxidized, especially in the presence of air or other oxidizing agents.[1][2] The hydrazinyl group can also undergo hydrolysis, particularly under strongly acidic or basic conditions.[3][4] Additionally, elevated temperatures can lead to thermal decomposition.[5]
Q2: How can I minimize the oxidation of this compound?
A2: To minimize oxidation, it is crucial to handle the compound under an inert atmosphere, such as nitrogen or argon.[6] Reactions should be carried out in deoxygenated solvents. The use of antioxidants or radical scavengers can also be considered, although their compatibility with the desired reaction must be verified.[2]
Q3: What is the optimal pH range for reactions involving this compound?
A3: The optimal pH for reactions such as the Knorr pyrazole synthesis is typically in the weakly acidic range (pH 3-6).[6] Strongly acidic conditions (pH < 3) can lead to the protonation of the hydrazine group, reducing its nucleophilicity and potentially promoting hydrolysis.[3][6] Conversely, strongly basic conditions (pH > 8) can also lead to side reactions and degradation.[5]
Q4: Can I store solutions of this compound?
A4: It is generally not recommended to store solutions of this compound for extended periods. If temporary storage is necessary, the solution should be kept under an inert atmosphere, protected from light, and refrigerated. The stability in various solvents can differ, with polar aprotic solvents like DMF or DMSO being common choices for reactions.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole Product
Symptoms:
-
Consistently low isolated yield of the target pyrazole.
-
Presence of multiple spots on TLC analysis of the crude reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Starting Material | Handle this compound under an inert atmosphere (N₂ or Ar). Use freshly opened or purified starting material. Store the compound in a cool, dark, and dry place.[6] |
| Suboptimal pH | Buffer the reaction mixture to a weakly acidic pH (e.g., using acetic acid). The Knorr pyrazole synthesis is sensitive to pH; both strongly acidic and basic conditions can be detrimental.[6] |
| Incomplete Reaction | Increase the reaction time or moderately increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Oxidation | Use deoxygenated solvents for the reaction. Purge the reaction vessel with an inert gas before adding reagents. |
Issue 2: Formation of Colored Impurities
Symptoms:
-
The reaction mixture turns dark brown or red.
-
The isolated product is difficult to purify and retains a colored tint.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Hydrazine Moiety | This is a common issue with aryl hydrazines.[2] Ensure rigorous exclusion of air by using an inert atmosphere and deoxygenated solvents. |
| Side Reactions of the Nitro Group | The nitro group can sometimes participate in side reactions, especially at elevated temperatures or in the presence of strong bases. Keep the reaction temperature as low as feasible. |
| Impure Starting Materials | Ensure the purity of both the this compound and the dicarbonyl compound. Impurities can act as catalysts for degradation pathways. |
Issue 3: Formation of Regioisomers
Symptoms:
-
NMR analysis of the product shows two sets of signals for the pyrazole core.
-
Separation of the isomers by chromatography is challenging.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Use of an Unsymmetrical 1,3-Dicarbonyl Compound | The reaction of this compound with an unsymmetrical β-diketone can lead to the formation of two different pyrazole regioisomers.[7] |
| Reaction Conditions Favoring a Mixture | The regioselectivity of the Knorr pyrazole synthesis can be influenced by factors such as solvent polarity and pH.[3] Experiment with different solvents (e.g., ethanol, acetic acid, DMF) and adjust the pH to see if the ratio of isomers can be controlled. |
| Steric and Electronic Effects | The steric hindrance and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound will influence which carbonyl group is attacked first.[7] While difficult to change for a given set of reactants, understanding these effects can help predict the major isomer. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Hydrazine: Add this compound (1.0 - 1.2 eq.) to the solution.
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 3-5 drops).[8]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[9]
Data Presentation
Table 1: Influence of pH on the Stability of Hydrazone Linkages (General Trend)
| pH Range | Stability | Primary Degradation Pathway | Reference |
| < 3 (Strongly Acidic) | Low | Acid-catalyzed hydrolysis | [3][4] |
| 3 - 6 (Weakly Acidic) | Moderate to High | Minimal degradation | [6] |
| 7 (Neutral) | Moderate | Potential for oxidation | [1] |
| > 8 (Basic) | Low | Base-catalyzed hydrolysis and other side reactions | [5] |
Table 2: Typical Solvents for Knorr Pyrazole Synthesis
| Solvent | Polarity | Typical Reaction Temperature | Notes |
| Ethanol | Polar Protic | Reflux (~78 °C) | Common and effective solvent. |
| Acetic Acid | Polar Protic | Reflux (~118 °C) | Can act as both solvent and catalyst. |
| Dimethylformamide (DMF) | Polar Aprotic | Room Temperature to Reflux | Good for less reactive substrates. |
| Toluene | Nonpolar | Reflux (~111 °C) | Can be used with a Dean-Stark trap to remove water. |
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromo-2-hydrazinyl-3-nitropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 5-Bromo-2-hydrazinyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and positional isomers. Depending on the synthetic route, which often involves the reaction of a precursor with hydrazine, potential impurities may include the starting material (e.g., 2,5-dibromo-3-nitropyridine or 5-bromo-2-chloro-3-nitropyridine) and isomers formed during the nitration or bromination steps of the precursor synthesis.[1][2]
Q2: What are the recommended primary purification methods for this compound?
A2: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
Q4: What is a suitable stationary and mobile phase for column chromatography?
A4: For column chromatography, silica gel is a common and effective stationary phase for separating polar compounds like nitropyridines.[2] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing the proportion of the polar solvent, is often used to achieve optimal separation.[1]
Q5: How should I store the purified this compound?
A5: To ensure long-term stability, the purified compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. For extended storage, refrigeration at 2-8°C is recommended.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Compound does not dissolve | The solvent is not polar enough. | Select a more polar solvent or use a solvent mixture. Ethanol or ethyl methyl ketone are good starting points.[1][3] |
| Oiling out instead of crystallization | The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. | Lower the crystallization temperature and ensure a slow cooling rate. If the solution is too concentrated, add a small amount of the "good" solvent.[1] |
| Poor recovery of the compound | The compound has high solubility in the cold solvent, or too much solvent was used. | Place the solution in an ice bath to maximize crystal formation.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Colored impurities remain | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[1] |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | Experiment with different ratios of polar and non-polar solvents. Adding a small amount of a modifier like triethylamine or acetic acid can sometimes improve separation of basic or acidic compounds.[1] |
| Compound does not elute from the column | The mobile phase is not polar enough, or the compound is interacting too strongly with the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is still retained, consider using a more polar solvent like methanol in the mobile phase. |
| Product elutes with impurities | The column was overloaded, or the separation resolution is insufficient. | Use a larger column or reduce the amount of crude material loaded. A slower flow rate or a shallower solvent gradient can also improve resolution.[2] |
| Streaking or tailing of bands | The compound may be too polar for the solvent system, or it might be degrading on the silica. | Add a modifier to the mobile phase as mentioned above. Ensure the silica gel is of high quality and the sample is not too concentrated when loaded.[1] |
Purification Method Performance
The following table provides a general comparison of the expected outcomes for each purification method. The exact values will depend on the initial purity of the crude product and the optimization of the chosen method.
| Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, scalable, and cost-effective. | May not remove impurities with similar solubility. |
| Column Chromatography | >99% | 50-80% | High resolution for separating closely related impurities. | More time-consuming, requires more solvent, and can be less scalable. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl methyl ketone, ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.[1]
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[1]
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Solvent system (e.g., hexane and ethyl acetate for the mobile phase)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elute the Column: Begin eluting with the mobile phase, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).[1]
-
Collect Fractions: Collect the eluent in a series of tubes.
-
Monitor the Separation: Spot the collected fractions on a TLC plate to monitor the separation and identify which fractions contain the pure product.[1]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Recrystallization workflow for purification.
References
Addressing low reactivity in functionalization of the 5-Bromo-2-hydrazinyl-3-nitropyridine ring
Welcome to the technical support center for the functionalization of the 5-Bromo-2-hydrazinyl-3-nitropyridine ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low reactivity of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no reactivity when attempting to functionalize the 5-bromo position of this compound?
A1: The low reactivity of this substrate in common cross-coupling reactions is multifactorial, stemming from the electronic and structural features of the pyridine ring and its substituents:
-
Electron-Deficient Ring: The pyridine nitrogen atom is inherently electron-withdrawing, reducing the electron density of the entire ring system. This deactivation makes the pyridine ring less susceptible to oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4][5] This is a common issue encountered in the functionalization of pyridines.
-
Influence of Substituents:
-
The nitro group (-NO2) at the 3-position is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack and influencing the reactivity of the adjacent positions.
-
The hydrazinyl group (-NHNH2) at the 2-position is an electron-donating group. However, its proximity to the reaction center and its potential to chelate with the metal catalyst can introduce steric hindrance and complex electronic effects.
-
Q2: Which cross-coupling reactions are most suitable for functionalizing this ring system?
A2: Palladium-catalyzed cross-coupling reactions are the most common methods for forming new carbon-carbon and carbon-nitrogen bonds on aryl halides. For this compound, the most promising reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This reaction is widely used for its tolerance of various functional groups.[6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[7][8]
Success in these reactions is highly dependent on the careful selection of catalysts, ligands, and reaction conditions to overcome the inherent low reactivity of the substrate.
Q3: Can I protect any of the functional groups to improve reactivity?
A3: Yes, protection strategies can be beneficial. The hydrazinyl group can be a source of side reactions or catalyst inhibition. Protecting it, for instance as a hydrazone, might prevent these issues. However, the added protection and subsequent deprotection steps will increase the overall length of the synthetic route.
Q4: Are there alternative synthetic strategies if direct functionalization fails?
A4: If direct functionalization of the 5-bromo position proves unsuccessful, consider alternative approaches such as:
-
Synthesis of a more reactive precursor: It may be possible to introduce the desired functional group at the 5-position of a pyridine precursor before introducing the hydrazinyl and nitro groups.
-
Intramolecular cyclization: A common and effective strategy for this class of compounds is the intramolecular cyclization to form pyrazolo[3,4-b]pyridines.[9][10][11][12] This reaction utilizes the existing hydrazinyl group to form a fused ring system.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptom: The reaction of this compound with a boronic acid under standard Suzuki coupling conditions results in poor conversion or no product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Quantitative Data: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 / PPh3 | PPh3 | K2CO3 | Toluene/H2O | 100 | Low to Moderate | [3] |
| Pd(PPh3)4 | - | K3PO4 | Dioxane/H2O | 90 | Moderate to Good | [6] |
| Pd2(dba)3 / SPhos | SPhos | K3PO4 | Dioxane/H2O | 100 | Good to Excellent | [13] |
Note: Yields are representative for challenging bromopyridine substrates and may vary for this compound.
Issue 2: Failure of Buchwald-Hartwig Amination
Symptom: Attempted amination of this compound with a primary or secondary amine yields no desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination reactions.
Quantitative Data: Comparison of Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | Moderate | [7] |
| Pd2(dba)3 | Xantphos | NaOtBu | Dioxane | 110 | Good | [8] |
| Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | 100 | Good to Excellent | [5] |
Note: Yields are representative for challenging bromopyridine substrates and may vary for this compound.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Risk in Large-Scale Synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic risks associated with the large-scale synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic risk in the synthesis of this compound?
A1: The primary exothermic risk arises from the nucleophilic aromatic substitution reaction between 5-Bromo-2-chloro-3-nitropyridine and hydrazine hydrate. This reaction is often highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled, potentially resulting in a thermal runaway. Reactions involving hydrazine also carry the risk of thermal decomposition, which can be catalyzed by certain materials.
Q2: What is a thermal runaway and why is it dangerous on a large scale?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, increasing the risk of a thermal runaway.[1][2] This can lead to boiling of the solvent, over-pressurization of the reactor, release of toxic materials, fire, or an explosion.[3][4]
Q3: What are the critical process parameters to monitor for controlling the exotherm?
A3: The most critical parameters to monitor are:
-
Reaction Temperature: Continuous monitoring of the internal reaction temperature is crucial.
-
Reagent Addition Rate: The rate of hydrazine hydrate addition must be carefully controlled to match the reactor's cooling capacity.
-
Agitation Rate: Efficient stirring is necessary to ensure uniform temperature distribution and prevent localized hot spots.
-
Reactor Pressure: Monitoring the pressure can indicate if the solvent is approaching its boiling point or if gaseous byproducts are being generated at an unsafe rate.
Q4: How can I assess the thermal hazard of this reaction before scaling up?
A4: A thorough thermal hazard assessment should be conducted using techniques such as:
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for reactants, intermediates, and the final product.
-
Reaction Calorimetry (RC): To measure the heat of reaction (ΔH), the adiabatic temperature rise (ΔTad), and the rate of heat evolution.[5][6]
-
Adiabatic Calorimetry (e.g., Accelerating Rate Calorimetry - ARC): To determine the Time to Maximum Rate under adiabatic conditions (TMRad) and the self-accelerating decomposition temperature (SADT).[6][7][8][9]
Q5: What is a safe scale-up factor for this type of reaction?
A5: For potentially hazardous reactions, it is recommended not to scale up by more than a factor of three from the previous successful scale.[10][11] Each scale-up should be treated as a new experiment with a full risk assessment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, unexpected temperature increase during hydrazine addition. | 1. Hydrazine addition rate is too fast for the cooling system's capacity. 2. Inefficient cooling. 3. Poor agitation leading to localized reaction. | 1. Immediately stop the hydrazine addition. 2. Ensure the cooling system is operating at maximum capacity. 3. Increase the agitation speed if it is safe to do so. 4. If the temperature continues to rise, prepare for emergency cooling (e.g., apply an external ice bath). 5. If the temperature approaches the solvent's boiling point or the determined onset of decomposition, initiate emergency shutdown procedures. |
| Reaction temperature does not increase upon initial hydrazine addition (Induction period). | 1. Low initial reaction temperature. 2. Presence of an inhibitor. 3. Low-quality starting materials. | 1. Do not add more hydrazine. An accumulation of unreacted hydrazine can lead to a very rapid and large exotherm once the reaction initiates. 2. Check the reaction temperature and ensure it is at the desired setpoint. 3. If the temperature is correct, consider if a small, controlled temperature increase might initiate the reaction. This should be done with extreme caution. 4. Analyze starting materials for purity. |
| Pressure increase in the reactor. | 1. Reaction temperature is approaching or has exceeded the solvent's boiling point. 2. Decomposition of reactants or products leading to gas evolution. | 1. Immediately stop the addition of any reagents. 2. Maximize cooling to reduce the reaction temperature. 3. If the pressure continues to rise, vent the reactor through a designated and safe system (e.g., a scrubber). 4. Initiate emergency procedures if the pressure rise is uncontrollable. |
| Formation of solid precipitates that hinder mixing. | 1. Product or intermediate is insoluble in the reaction solvent at the operating temperature. 2. Reaction temperature is too low. | 1. Ensure the agitation is sufficient to keep solids suspended. 2. Consider if a co-solvent can be safely added to improve solubility. This should be tested on a small scale first. 3. A controlled increase in temperature may improve solubility, but the impact on the reaction rate and exotherm must be carefully considered. |
Quantitative Data Summary
The following tables summarize critical quantitative data that should be determined experimentally for the synthesis of this compound. The values provided are illustrative examples based on similar chemistries and should not be used as a substitute for experimental measurement.
Table 1: Thermal Hazard Assessment Data (Illustrative Examples)
| Parameter | Value (Illustrative) | Method of Determination | Significance |
| Heat of Reaction (ΔH) | -150 kJ/mol | Reaction Calorimetry (RC1) | Determines the total energy released. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | Reaction Calorimetry (RC1) | Maximum possible temperature increase in a cooling failure scenario. |
| Onset of Decomposition (T_onset) | 180 °C | Differential Scanning Calorimetry (DSC) | Temperature at which the material begins to decompose exothermically. |
| Time to Maximum Rate (TMRad) @ 80°C | 24 hours | Adiabatic Calorimetry (ARC) | Time to a runaway reaction under adiabatic conditions at a specific temperature. |
Table 2: Recommended Process Parameters (Illustrative Examples)
| Parameter | Recommended Range (Illustrative) | Rationale |
| Reaction Temperature | 40 - 60 °C | Balances reaction rate with the ability to control the exotherm. |
| Hydrazine Hydrate Addition Time | 2 - 4 hours | Allows for controlled heat removal. |
| Agitation Speed | 200 - 300 RPM | Ensures good mixing and heat transfer. |
| Molar Ratio (Hydrazine:Substrate) | 1.1 - 1.5 equivalents | A slight excess of hydrazine ensures complete conversion, but a large excess can increase the thermal risk. |
Experimental Protocols
Protocol 1: Small-Scale Reaction Calorimetry for Thermal Hazard Assessment
Objective: To determine the heat of reaction (ΔH) and the adiabatic temperature rise (ΔTad) for the reaction of 5-Bromo-2-chloro-3-nitropyridine with hydrazine hydrate.
Methodology:
-
A reaction calorimeter (e.g., Mettler-Toledo RC1e) is charged with a solution of 5-Bromo-2-chloro-3-nitropyridine in a suitable solvent (e.g., isopropanol).
-
The reactor contents are brought to the desired initial temperature (e.g., 40 °C).
-
A solution of hydrazine hydrate is added dropwise at a constant, slow rate.
-
The heat flow from the reactor is continuously measured throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
The total heat of reaction is calculated by integrating the heat flow curve.
-
The adiabatic temperature rise is calculated using the formula: ΔTad = (-ΔH * n) / (m * Cp), where n is the moles of the limiting reactant, m is the total mass of the reaction mixture, and Cp is the specific heat capacity of the mixture.
Protocol 2: Large-Scale Synthesis with Exothermic Control
Objective: To safely synthesize this compound on a large scale by controlling the exothermic reaction.
Methodology:
-
The reactor is charged with 5-Bromo-2-chloro-3-nitropyridine and the chosen solvent.
-
The mixture is heated to the starting reaction temperature (e.g., 40 °C) with efficient agitation.
-
The cooling system for the reactor is activated and set to maintain the desired reaction temperature.
-
Hydrazine hydrate is added subsurface via a dosing pump at a pre-determined slow rate. The addition rate should be such that the reactor's cooling system can comfortably remove the generated heat without a significant increase in the internal temperature.
-
The internal temperature of the reactor is monitored continuously. If the temperature rises above a set safety limit (e.g., 50 °C), the hydrazine addition is automatically stopped.
-
After the addition is complete, the reaction mixture is stirred at the set temperature for a specified period to ensure complete conversion.
-
The reaction is then cooled to room temperature before proceeding with work-up and product isolation.
Visualizations
Caption: Workflow for managing exothermic risk in chemical synthesis.
Caption: Decision-making flowchart for a temperature excursion event.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. Pharma Engineering: Process Safety Management (PSM) in Pharma API [pharmacalculations.com]
- 6. helgroup.com [helgroup.com]
- 7. fauske.com [fauske.com]
- 8. iomosaic.com [iomosaic.com]
- 9. akts.com [akts.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Alternative synthetic routes to overcome challenges with 5-Bromo-2-hydrazinyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine. It addresses common challenges and offers alternative synthetic routes to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound typically revolve around the nucleophilic aromatic substitution (SNAr) step. These challenges include:
-
Regioselectivity: When using starting materials with multiple leaving groups, such as 2,5-dibromo-3-nitropyridine, controlling which position the hydrazine attacks is crucial. The electron-withdrawing nitro group strongly activates the positions ortho and para to it.
-
Side Reactions: Hydrazine is a strong nucleophile and can participate in undesired side reactions. For instance, di-substitution, where two molecules of the pyridine substrate react with one molecule of hydrazine, can occur. Additionally, over-reduction of the nitro group by hydrazine under certain conditions is a possibility.
-
Product Purity and Stability: The final product may be unstable under certain conditions, and purification can be challenging due to the presence of closely related impurities. The product's stability, especially in the presence of heat or strong acids/bases, should be considered.
-
Handling of Hydrazine: Hydrazine is a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
Q2: What are the common starting materials for the synthesis of this compound?
A2: Common starting materials include:
-
5-Bromo-2-chloro-3-nitropyridine: This is a frequently used precursor where the more labile chlorine atom at the 2-position is displaced by hydrazine.
-
2,5-Dibromo-3-nitropyridine: This substrate offers two potential sites for nucleophilic substitution. The bromine at the 2-position is generally more activated towards nucleophilic attack due to the influence of the adjacent nitro group and the ring nitrogen.
-
2-Amino-5-bromo-3-nitropyridine: This can be a precursor to 5-bromo-2-chloro-3-nitropyridine via a Sandmeyer-type reaction.
Q3: How can I improve the regioselectivity of the reaction with 2,5-dibromo-3-nitropyridine?
A3: To favor the substitution at the 2-position, the reaction conditions should be carefully controlled. Using a less reactive hydrazine derivative or controlling the stoichiometry of the reactants can help. Lowering the reaction temperature may also increase the selectivity for the more activated position.
Q4: What are the recommended purification methods for this compound?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane is another effective method for removing impurities.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the hydrazine hydrate used is of good quality and an appropriate excess is used (typically 3-5 molar equivalents). |
| Incorrect reaction temperature | The reaction temperature is critical. For the reaction of 5-bromo-2-chloropyridine with hydrazine hydrate, a temperature range of 80-100°C is often employed. Lower temperatures may lead to a sluggish reaction, while higher temperatures can promote side reactions. |
| Degradation of starting material or product | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or product are sensitive to air or moisture. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Step |
| Lack of regioselectivity with di-substituted precursors | When using 2,5-dibromo-3-nitropyridine, substitution at the 5-position can compete. To favor substitution at the 2-position, use milder reaction conditions (lower temperature, shorter reaction time). |
| Formation of di-substituted byproducts | This can occur if the ratio of hydrazine to the pyridine substrate is too low. Using a larger excess of hydrazine hydrate can help to minimize the formation of the di-substituted product. |
Problem 3: Product is a Dark, Oily, or Intractable Solid
| Potential Cause | Troubleshooting Step |
| Presence of colored impurities | The product should be a solid. If an oil is obtained, it is likely impure. Attempt to purify by column chromatography. Colored impurities may arise from side reactions or degradation. |
| Incorrect work-up procedure | After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) is a common work-up. Ensure proper phase separation and thorough washing of the organic layer to remove residual hydrazine and salts. |
| Product instability | The product may be sensitive to the work-up or purification conditions. Avoid excessive heat and exposure to strong acids or bases. |
Alternative Synthetic Routes
Here are two common alternative routes for the synthesis of this compound.
Route A: From 5-Bromo-2-chloro-3-nitropyridine
This is a direct nucleophilic aromatic substitution of the more reactive chloro group.
Caption: Synthetic route from 5-Bromo-2-chloro-3-nitropyridine.
Route B: From 2,5-Dibromo-3-nitropyridine
This route relies on the selective substitution of the more activated bromine atom at the 2-position.
Caption: Synthetic route from 2,5-Dibromo-3-nitropyridine.
Quantitative Data Summary
| Parameter | Route A: From 5-Bromo-2-chloro-3-nitropyridine | Route B: From 2,5-Dibromo-3-nitropyridine |
| Starting Material | 5-Bromo-2-chloro-3-nitropyridine | 2,5-Dibromo-3-nitropyridine |
| Typical Yield | 70-85% (Estimated based on similar reactions) | 60-75% (Estimated, may be lower due to selectivity issues) |
| Reaction Temperature | 80-100°C | 60-80°C (Lower temperature to enhance selectivity) |
| Reaction Time | 3-6 hours | 4-8 hours (May require longer time at lower temperatures) |
| Key Advantage | Higher selectivity and potentially higher yield. | Readily available starting material. |
| Key Disadvantage | Precursor synthesis required. | Potential for regioisomeric impurities. |
Experimental Protocols
Protocol for Synthesis of 5-Bromo-2-chloro-3-nitropyridine (Precursor for Route A)
This protocol is adapted from a known procedure for the synthesis of the precursor.
-
Diazotization: Suspend 2-amino-5-bromo-3-nitropyridine (0.1 mol) in 6 M hydrochloric acid (250 ml) and cool the mixture to 0°C.
-
Slowly add solid sodium nitrite (0.12 mol) while maintaining the internal temperature below 5°C.
-
Stir the resulting suspension at 0°C for 1 hour.
-
Sandmeyer Reaction: To the suspension, add a solution of freshly prepared copper(I) chloride (0.13 mol) in concentrated hydrochloric acid.
-
Gradually warm the reaction mixture to room temperature over 90 minutes and then heat to 70°C to complete the decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture, dilute with water, and adjust the pH to ~9 with ammonia.
-
Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic layer sequentially with 5% ammonia, water, and brine, then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in isohexane) to afford 5-bromo-2-chloro-3-nitropyridine as a light yellow solid (yield: ~55-84%).
Protocol for Route A: Synthesis of this compound
This protocol is a general procedure based on the reaction of similar substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq.) dropwise to the solution at room temperature.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol for Route B: Synthesis of this compound
This protocol requires careful control to ensure regioselectivity.
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dibromo-3-nitropyridine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Addition of Hydrazine: Cool the solution to 0-10°C and add hydrazine hydrate (1.1-1.5 eq.) dropwise. Using a smaller excess of hydrazine can help minimize di-substitution.
-
Reaction: Allow the reaction to stir at a controlled low temperature (e.g., 60-80°C) and monitor closely by TLC for the consumption of the starting material and the formation of the desired product versus the regioisomer.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol for Route A. Careful chromatographic separation may be required to isolate the desired 2-hydrazinyl isomer from the 5-hydrazinyl byproduct.
Technical Support Center: Catalyst Selection for Reactions of 5-Bromo-2-hydrazinyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for efficient reactions of 5-Bromo-2-hydrazinyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in cross-coupling reactions?
A1: The primary challenges with a substrate like this compound stem from its electronic and structural features. The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] Additionally, the hydrazinyl group can also interact with the catalyst. The electron-withdrawing nitro group deactivates the pyridine ring, which can affect the kinetics of the reaction.[3]
Q2: Which cross-coupling reactions are most suitable for functionalizing this molecule?
A2: The most common and effective methods for functionalizing this substrate are expected to be Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C triple bond formation.[4] Nucleophilic Aromatic Substitution (SNAr) is also a viable pathway due to the activating effect of the nitro group.
Q3: Can the unprotected hydrazinyl group interfere with the reaction?
A3: Yes, the hydrazinyl group, being a nucleophile with two nitrogen atoms, can potentially interfere with the desired reaction. It can act as a competing nucleophile or a ligand for the metal catalyst, leading to side reactions or catalyst deactivation.[5] In some cases, protection of one of the nitrogen atoms of the hydrazine moiety may be necessary to achieve the desired outcome.
Q4: What general type of catalyst is preferred for these reactions?
A4: Palladium-based catalysts are widely used and effective for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[4][6] The specific performance of the catalyst is highly dependent on the choice of ligand. For electron-deficient and potentially coordinating substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often preferred as they can promote the catalytic cycle and mitigate catalyst inhibition.[1][6] Copper catalysts are also relevant, particularly for C-N bond formation with hydrazine derivatives.[7][8][9][10][11]
Q5: How does the nitro group affect catalyst selection?
A5: The strongly electron-withdrawing nitro group makes the pyridine ring electron-deficient.[3] This generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which can be beneficial.[12] However, it can also make the product susceptible to further nucleophilic attack. For SNAr reactions, the nitro group is activating and essential for the reaction to proceed.[13][14]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low to no yield | Catalyst inhibition by pyridine or hydrazinyl nitrogen. | Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[1] Consider protecting the hydrazinyl group. |
| Inefficient oxidative addition. | Increase reaction temperature. Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[1] | |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts for better stability.[1] | |
| Formation of side products (e.g., homocoupling) | Presence of oxygen. | Ensure the reaction is thoroughly degassed.[1] |
| Inappropriate base. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical for the transmetalation step.[15] |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low to no yield | Catalyst deactivation. | Employ robust catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands).[6][16] |
| Competing reaction with the hydrazinyl group. | Protect the hydrazinyl group prior to the coupling reaction. Alternatively, explore copper-catalyzed conditions which have shown success with hydrazine derivatives.[7][8][9][10][11] | |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can significantly impact the reaction outcome.[17] | |
| Formation of diarylhydrazine byproduct | Reaction of the product with the starting aryl halide. | This can be an issue in palladium-catalyzed couplings with hydrazine.[5][18] Careful control of stoichiometry and reaction time is necessary. Copper-catalyzed systems may offer better selectivity.[7] |
Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| Low to no yield | Catalyst poisoning. | The hydrazinyl group may interfere with the palladium or copper catalyst. Consider protection of the hydrazinyl group. |
| Homocoupling of the alkyne (Glaser coupling). | Ensure rigorous exclusion of oxygen. Running the reaction under copper-free conditions can also prevent this side reaction. | |
| Dehalogenation of the starting material. | Use a milder base or lower the reaction temperature. | |
| Sluggish reaction | Low reactivity of the aryl bromide. | Increase the reaction temperature. Use a more active catalyst system, potentially with a more electron-rich ligand.[19] |
Quantitative Data Summary
The following tables summarize quantitative data from the literature for reactions on analogous substrates. These should be used as a starting point for optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Example |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | 5-Bromo-2-methylpyridin-3-amine |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | High | 5-Bromo-1-ethyl-1H-indazole |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides with Hydrazine Derivatives
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Example |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | Good | 5-Bromo-N-phenylpyridin-3-amine with aniline |
| CuI | 4-hydroxy-L-proline | K₂CO₃ | DMSO | 80 | Good | Aryl bromides with N-Boc hydrazine |
Table 3: Catalyst Systems for Sonogashira Coupling of Bromopyridines
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Substrate Example |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | 2-Amino-3-bromopyridines |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed, dried, and concentrated.
-
Purification: Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and the terminal alkyne (1.1-1.5 equiv.).
-
Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA).
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A workflow diagram for catalyst selection and troubleshooting for reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile and convenient synthesis of aryl hydrazines via copper-catalyzed C–N cross-coupling of aryl halides and hydrazine hydrate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
Avoiding over-reduction of the nitro group in 5-Bromo-2-hydrazinyl-3-nitropyridine
Technical Support Center: 5-Bromo-2-hydrazinyl-3-nitropyridine Reduction
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the selective reduction of the nitro group in this compound to yield 5-Bromo-2-hydrazinyl-3-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the reduction of this compound?
The main challenge is achieving chemoselectivity. The goal is to reduce the nitro (-NO₂) group to an amino (-NH₂) group while preserving the bromo (-Br) and hydrazinyl (-NHNH₂) functionalities. Potential side reactions include:
-
Dehalogenation: Reductive cleavage of the carbon-bromine bond, leading to the loss of the bromo substituent. This is a common side reaction in catalytic hydrogenations.[1][2]
-
Hydrazinyl Group Cleavage: The nitrogen-nitrogen bond in the hydrazinyl group can be cleaved under harsh reductive conditions.
-
Incomplete Reduction: The reaction may stop at intermediate stages, such as the hydroxylamine or nitroso species, especially with insufficient reducing agent or reaction time.[3][4]
Q2: What are the most recommended methods for this selective reduction?
Several methods are known for the selective reduction of aromatic nitro compounds in the presence of sensitive groups.[3][5][6] For this specific substrate, methods using metallic reagents under acidic or neutral conditions are generally preferred over catalytic hydrogenation to minimize dehalogenation.
-
Iron powder in acidic medium (e.g., Acetic Acid): This is a classic, cost-effective, and environmentally friendly method known for its high functional group tolerance.[4][7] It is often the first choice for avoiding dehalogenation.[3][6]
-
Stannous Chloride (SnCl₂·2H₂O): Another widely used reagent that selectively reduces nitro groups in the presence of halogens and other functional groups.[3][8][9] It can be used in various solvents, including ethanol.[3][9]
-
Sodium Dithionite (Na₂S₂O₄): This is a mild and economical reducing agent, valued for its high chemoselectivity under aqueous or semi-aqueous conditions, preserving halogens and other reducible groups.[5][10][11]
Q3: How can I monitor the reaction's progress?
The most effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
LC-MS: This technique provides more definitive information, allowing you to track the consumption of the starting material (by its mass) and the formation of the desired product, as well as detect any major byproducts (e.g., the dehalogenated product).
Q4: What are the expected characteristics of the final product, 5-Bromo-2-hydrazinyl-3-aminopyridine?
The final product will be an aromatic amine. Compared to the nitro-substituted starting material, you should expect:
-
A significant shift in its polarity, which will be observable on TLC.
-
Changes in its NMR spectrum, most notably the disappearance of signals corresponding to the nitro-proximal protons and the appearance of a new signal for the -NH₂ group.
-
A change in its mass spectrum corresponding to the conversion of a -NO₂ group to an -NH₂ group (a mass decrease of 30 Da).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reducing Agent: The metallic surface of iron may be oxidized, or SnCl₂ may have hydrolyzed over time. 2. Insufficient Acid: For iron-based reductions, acid is required to activate the metal surface.[3] 3. Low Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use fresh, high-quality reducing agents. For iron, consider pre-activation with dilute acid. 2. Ensure the correct stoichiometry of acid (e.g., acetic acid) is used. 3. Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring by TLC. |
| Significant Amount of Dehalogenated Byproduct | 1. Overly Harsh Conditions: Catalytic hydrogenation (e.g., with Pd/C and H₂) is known to cause dehalogenation.[1][12] 2. Prolonged Reaction Time/High Temperature: Even with milder reagents, excessive heat or time can lead to dehalogenation. | 1. Avoid catalytic hydrogenation with Pd/C. Switch to a chemical reductant like Fe/AcOH or SnCl₂. 2. Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed. Reduce the reaction temperature. |
| Formation of Multiple Unidentified Products | 1. Hydrazinyl Group Instability: The N-N bond might be cleaving under the reaction conditions. 2. Formation of Azo/Azoxy Dimers: Incomplete reduction can lead to the condensation of intermediates, forming colored dimeric byproducts.[13] | 1. Use milder conditions. Consider Na₂S₂O₄, which is known for its gentle action.[5] 2. Ensure a sufficient excess of the reducing agent is used to drive the reaction to the desired amine.[3] Check the purity of your starting material. |
| Difficult Product Isolation / Workup Issues | 1. Formation of Metal Sludge: Iron and tin reductions produce metal oxides/hydroxides that can form a voluminous, gelatinous precipitate, making filtration and extraction difficult.[14] 2. Product Solubility: The resulting amine may have some water solubility or form salts, complicating extraction. | 1. After the reaction, dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove fine metal residues. 2. During workup, carefully basify the aqueous layer (e.g., with Na₂CO₃ or dilute NaOH) to a pH > 8 to deprotonate the amine and improve its extraction into an organic solvent. |
Comparison of Recommended Reduction Methods
| Parameter | Iron / Acetic Acid | Stannous Chloride (SnCl₂) · 2H₂O | Sodium Dithionite (Na₂S₂O₄) |
| Typical Solvent | Ethanol, Water, Acetic Acid mixture[3][4] | Ethanol, Ethyl Acetate[3][9] | Water, THF/Water, or DMF/Water[5] |
| Temperature | Room Temperature to Reflux (e.g., 80 °C) | Room Temperature to Reflux | Room Temperature to 60 °C |
| Selectivity | Excellent; low incidence of dehalogenation.[3][6] | Very good; widely used for selective reductions.[8] | Excellent; very mild and preserves most functional groups.[5][10] |
| Workup | Can be challenging due to iron sludge; requires filtration through Celite.[14] | Often requires quenching with a base, which can form tin oxide precipitates.[14] | Typically involves extraction from an aqueous solution.[5] |
| Cost & Safety | Low cost, environmentally benign.[4] | Moderate cost; tin residues require proper disposal.[8] | Low cost, generally safe reagent.[10] |
Detailed Experimental Protocols
Method 1: Reduction with Iron and Acetic Acid
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Glacial Acetic Acid (10 vol)
-
Ethanol (10 vol)
-
Water (5 vol)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
To the round-bottom flask, add the starting material, ethanol, water, and glacial acetic acid.
-
Stir the suspension to achieve dissolution or a fine slurry.
-
Add the iron powder portion-wise to the mixture. The reaction may be exothermic.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC every 30-60 minutes.
-
Upon completion (disappearance of starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 vol) and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with more ethyl acetate.
-
Combine the filtrates and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel.
-
Visual Guides
Experimental Workflow Diagram
Caption: A typical workflow for the reduction of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the reduction reaction.
References
- 1. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 5-Bromo-2-hydrazinyl-3-nitropyridine Derivatives
For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative framework for the spectroscopic characterization of 5-Bromo-2-hydrazinyl-3-nitropyridine and its derivatives, a class of compounds with potential applications in medicinal chemistry. Due to the limited availability of published, detailed experimental data for a comprehensive set of these specific derivatives, this guide will focus on the established spectroscopic methodologies and expected data patterns based on analogous structures. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating their molecular architecture.
Methodologies for Structural Elucidation
The structural confirmation of this compound derivatives relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they form a powerful tool for unambiguous structure determination.
General Workflow for Spectroscopic Analysis
The process of structural confirmation follows a logical progression, beginning with synthesis and purification, followed by the application of multiple spectroscopic techniques. The data from each technique is then analyzed and integrated to build a complete picture of the molecule's structure.
Figure 1. A generalized workflow illustrating the key stages in the structural confirmation of novel chemical compounds, from synthesis to spectroscopic analysis and final structure elucidation.
Comparative Spectroscopic Data
While a comprehensive, side-by-side comparison of experimentally derived data for a series of this compound derivatives is not currently available in published literature, the following tables provide a template for how such data would be presented. The expected ranges and patterns are based on the analysis of structurally similar nitropyridine and hydrazinylpyridine compounds.
¹H NMR Spectral Data Comparison
¹H NMR spectroscopy is invaluable for determining the number and connectivity of protons in a molecule. For this compound derivatives, key diagnostic signals would include the aromatic protons on the pyridine ring and the protons of the hydrazinyl group.
| Derivative | Aromatic-H (δ, ppm) | NH (δ, ppm) | NH₂ (δ, ppm) | Other Protons (δ, ppm) |
| Parent Compound | Expected: 2H, distinct signals | Expected: Broad singlet | Expected: Broad singlet | - |
| N'-acetyl derivative | Expected: 2H, distinct signals | Expected: Broad singlet | - | CH₃ ~2.1-2.3 |
| N'-phenyl derivative | Expected: 2H (pyridine), 5H (phenyl) | Expected: Broad singlet | - | Phenyl-H ~6.8-7.5 |
¹³C NMR Spectral Data Comparison
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of substituents.
| Derivative | Pyridine C-2 (δ, ppm) | Pyridine C-3 (δ, ppm) | Pyridine C-4 (δ, ppm) | Pyridine C-5 (δ, ppm) | Pyridine C-6 (δ, ppm) | Other Carbons (δ, ppm) |
| Parent Compound | ~158-162 | ~125-130 | ~140-145 | ~110-115 | ~150-155 | - |
| N'-acetyl derivative | ~158-162 | ~125-130 | ~140-145 | ~110-115 | ~150-155 | C=O ~168-172, CH₃ ~20-25 |
| N'-phenyl derivative | ~158-162 | ~125-130 | ~140-145 | ~110-115 | ~150-155 | Phenyl C ~115-150 |
IR Spectral Data Comparison
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for these derivatives would include those for the N-H, C=N, NO₂, and C-Br bonds.
| Derivative | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(NO₂) asym (cm⁻¹) | ν(NO₂) sym (cm⁻¹) | ν(C-Br) (cm⁻¹) |
| Parent Compound | ~3200-3400 | ~1600-1650 | ~1520-1560 | ~1340-1380 | ~550-650 |
| N'-acetyl derivative | ~3100-3300 | ~1600-1650 | ~1520-1560 | ~1340-1380 | ~550-650 |
| N'-phenyl derivative | ~3100-3300 | ~1600-1650 | ~1520-1560 | ~1340-1380 | ~550-650 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the verification of scientific findings. The following are generalized procedures for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition : ¹H NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans. ¹³C NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 512-1024 scans.
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is baseline-corrected and the peak positions are identified. Vibrational frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive Orbitrap (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Data Acquisition : The sample solution is infused into the ESI source. Mass spectra are acquired in positive or negative ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
-
Data Processing : The exact mass of the molecular ion is determined and used to calculate the elemental composition. This provides a high-confidence confirmation of the molecular formula.
Conclusion
The structural confirmation of this compound derivatives is a critical step in their synthesis and potential development as pharmacologically active agents. A multi-technique spectroscopic approach, combining NMR, IR, and MS, is essential for unambiguous characterization. While a comprehensive comparative dataset for a series of these specific derivatives is not yet readily available in the scientific literature, this guide provides a foundational framework for the methodologies and expected spectral features. It is anticipated that as research in this area progresses, detailed experimental data will become available, allowing for a more direct and quantitative comparison.
Comparative Analysis of the Reactivity of 5-Bromo-2-hydrazinyl-3-nitropyridine Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted pyridines in SNAr reactions is primarily dictated by the electronic properties of the substituents and their positions on the ring. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key factor in determining the reaction rate. Electron-withdrawing groups (EWGs) stabilize this intermediate and thus increase the reaction rate, especially when positioned ortho or para to the leaving group. Conversely, electron-donating groups (EDGs) destabilize the intermediate and decrease the reaction rate.
In the case of 5-Bromo-2-hydrazinyl-3-nitropyridine and its isomers, we have three key substituents to consider:
-
Nitro group (-NO2): A strong electron-withdrawing group through both inductive and resonance effects. It is a powerful activating group for SNAr.
-
Bromo group (-Br): An electron-withdrawing group through induction but a weak electron-donating group through resonance. It serves as the leaving group in the reactions considered here.
-
Hydrazinyl group (-NHNH2): An electron-donating group through resonance due to the lone pairs of electrons on the nitrogen atoms.
The pyridine nitrogen atom itself is strongly electron-withdrawing, which inherently makes the pyridine ring more susceptible to nucleophilic attack than a benzene ring. The positions of the substituents relative to the pyridine nitrogen and the leaving group will significantly influence the stability of the Meisenheimer intermediate and, consequently, the reactivity of the isomer.
Comparative Reactivity Analysis of Isomers
For this analysis, we will compare the parent compound, This compound (Isomer A) , with two of its positional isomers: 3-Bromo-2-hydrazinyl-5-nitropyridine (Isomer B) and 5-Bromo-4-hydrazinyl-3-nitropyridine (Isomer C) . The anticipated reactivity towards a generic nucleophile (Nu-) is summarized in the table below, based on the principles of SNAr reactions.
| Isomer | Structure | Position of Leaving Group (-Br) | Activating/Deactivating Groups and their Positions | Predicted Relative Reactivity | Rationale for Predicted Reactivity |
| Isomer A | This compound | C5 | -NO2 (EWG) at C3 (meta to -Br); -NHNH2 (EDG) at C2 (ortho to -Br) | Low | The strongly deactivating electron-donating hydrazinyl group is ortho to the leaving group, which will significantly destabilize the Meisenheimer intermediate. The activating nitro group is meta to the leaving group, offering only weak activation. |
| Isomer B | 3-Bromo-2-hydrazinyl-5-nitropyridine | C3 | -NO2 (EWG) at C5 (para to pyridine N, meta to -Br); -NHNH2 (EDG) at C2 (ortho to -Br) | Very Low | Similar to Isomer A, the deactivating hydrazinyl group is ortho to the leaving group. The nitro group is meta, providing only weak activation. The leaving group is at C3, which is generally less reactive than C2 or C4 positions in pyridines. |
| Isomer C | 5-Bromo-4-hydrazinyl-3-nitropyridine | C5 | -NO2 (EWG) at C3 (ortho to leaving group); -NHNH2 (EDG) at C4 (para to pyridine N, ortho to -Br) | Moderate to High | The powerful activating nitro group is ortho to the bromine leaving group, which strongly stabilizes the Meisenheimer intermediate. Although the hydrazinyl group is also ortho and electron-donating, the strong activation by the nitro group is expected to dominate, leading to significantly higher reactivity compared to Isomers A and B. |
Experimental Protocols
To experimentally validate the predicted reactivity trends, a comparative kinetic analysis can be performed. The following is a generalized protocol for a nucleophilic aromatic substitution reaction with a common nucleophile, such as piperidine.
Objective: To compare the rate of nucleophilic substitution of bromide from Isomers A, B, and C with piperidine.
Materials:
-
This compound (Isomer A)
-
3-Bromo-2-hydrazinyl-5-nitropyridine (Isomer B)
-
5-Bromo-4-hydrazinyl-3-nitropyridine (Isomer C)
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each isomer (A, B, and C) in anhydrous DMF.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.
-
Prepare a 0.05 M stock solution of the internal standard in anhydrous DMF.
-
-
Reaction Setup:
-
In a reaction vial, add 1.0 mL of the 0.1 M solution of one of the isomers.
-
Add 0.2 mL of the 0.05 M internal standard solution.
-
Place the vial in a heating block pre-heated to a constant temperature (e.g., 80 °C).
-
Allow the solution to equilibrate for 5 minutes.
-
-
Initiation of Reaction and Monitoring:
-
At time t=0, add 1.0 mL of the 1.0 M piperidine stock solution to the reaction vial.
-
Immediately withdraw a 0.1 mL aliquot from the reaction mixture and quench it in a vial containing 0.9 mL of a suitable quenching solution (e.g., dilute HCl in methanol).
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material (bromo-hydrazinyl-nitropyridine isomer) and the product (piperidino-hydrazinyl-nitropyridine).
-
The concentration of the starting material can be calculated relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the initial rate of reaction for each isomer from the slope of the initial linear portion of the concentration-time curve.
-
Compare the initial rates to establish the relative reactivity of the three isomers.
-
Visualizations
Logical Relationship for Reactivity Prediction
Caption: Factors governing the reactivity of pyridine isomers in SNAr reactions.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of isomer reactivity.
Comparative Biological Activity of 5-Bromo- vs. 5-Chloro-2-hydrazinyl-3-nitropyridine Analogs: A Review of Available Data
A direct comparative analysis of the biological activities of 5-bromo-2-hydrazinyl-3-nitropyridine and 5-chloro-2-hydrazinyl-3-nitropyridine analogs is not currently available in the public domain. Extensive searches of scientific literature and patent databases did not yield studies that have synthesized and systematically evaluated the biological profiles of both series of compounds, preventing a direct, data-driven comparison of their efficacy and potency.
While the broader class of hydrazinylpyridine derivatives and related hydrazone compounds are recognized for their potential in medicinal chemistry, specific data on the 5-bromo and 5-chloro-2-hydrazinyl-3-nitropyridine scaffolds remains elusive. Research in this area has highlighted the diverse biological activities of hydrazones, including antimicrobial and anticancer properties. However, the influence of the specific halogen substitution (bromine versus chlorine) at the 5-position of the 2-hydrazinyl-3-nitropyridine core on these activities has not been specifically investigated or reported.
The absence of quantitative data, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC50 values for anticancer cytotoxicity, for these specific analogs makes it impossible to construct the comparative tables and detailed experimental protocols as requested.
General Context: Biological Potential of Related Structures
Although specific data is lacking for the target compounds, the constituent chemical moieties suggest potential areas of biological activity. The hydrazone functional group is a well-established pharmacophore known to be present in various compounds with demonstrated biological activities. Similarly, halogenated pyridines are a common feature in many pharmaceutical agents, where the nature and position of the halogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
It is hypothesized that both 5-bromo- and 5-chloro-2-hydrazinyl-3-nitropyridine analogs could serve as scaffolds for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group, combined with the hydrogen bonding capabilities of the hydrazinyl moiety and the influence of the halogen atom, could contribute to interactions with various biological targets.
Future Research Directions
To address the current knowledge gap, future research should focus on the following:
-
Synthesis: Development of robust synthetic routes to produce a library of both 5-bromo- and 5-chloro-2-hydrazinyl-3-nitropyridine analogs with diverse substitutions on the hydrazinyl moiety.
-
Biological Screening: Systematic evaluation of the synthesized compounds for a range of biological activities, including but not limited to:
-
Antimicrobial activity against a panel of pathogenic bacteria and fungi.
-
Anticancer activity against various cancer cell lines.
-
Enzyme inhibition assays relevant to specific disease pathways.
-
-
Structure-Activity Relationship (SAR) Studies: A thorough investigation of how the nature of the halogen (bromo vs. chloro) and other structural modifications influence the observed biological activities.
Such studies would provide the necessary data to perform a meaningful comparison and would be invaluable for guiding the rational design of more potent and selective drug candidates based on these scaffolds.
Experimental Workflow for Future Comparative Studies
For researchers intending to undertake a comparative study, a generalized experimental workflow is proposed below.
Caption: Proposed workflow for a comparative biological activity study.
Comparing the efficiency of different synthetic pathways to 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic pathways for the preparation of 5-Bromo-2-hydrazinyl-3-nitropyridine, a valuable building block in pharmaceutical and agrochemical research. The comparison focuses on efficiency, citing available experimental data, and provides detailed protocols for the key reaction steps.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Nucleophilic Aromatic Substitution | Pathway 2: Diazotization and Reduction |
| Starting Material | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |
| Key Intermediates | 2-Amino-5-bromo-3-nitropyridine, 2-Chloro-5-bromo-3-nitropyridine | 2-Amino-5-bromo-3-nitropyridine, Aryl diazonium salt |
| Overall Yield | Estimated moderate to high | Speculative, likely lower due to side reactions |
| Reagent Availability | Readily available commercial reagents | Common laboratory reagents |
| Scalability | Potentially scalable | Challenges in handling unstable diazonium salts may limit scalability |
| Safety Concerns | Use of strong acids and oxidizing agents, hydrazine is toxic | Handling of potentially explosive diazonium salts, use of strong acids |
Pathway 1: Nucleophilic Aromatic Substitution of a Halogenated Pyridine
This pathway involves the initial nitration of 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group, and finally, a nucleophilic aromatic substitution with hydrazine hydrate.
digraph "Pathway_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fontname="Arial", fontsize=10];
A [label="2-Amino-5-bromopyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2-Amino-5-bromo-3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="2-Chloro-5-bromo-3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A -> B [label="HNO3, H2SO4\n(78-93% yield)"];
B -> C [label="NaNO2, HCl, CuCl\n(55-84% yield)"];
C -> D [label="N2H4·H2O\n(Estimated high yield)"];
}
Diagram 2: Synthetic route via diazotization and reduction.
Experimental Protocols for Pathway 2 (Hypothetical)
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
The procedure is identical to Step 1 of Pathway 1.
Step 2: Diazotization and Reduction to this compound
-
Procedure (Hypothetical): Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable acidic medium (e.g., hydrochloric acid) and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the low temperature. The resulting diazonium salt solution would then be added to a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, also maintained at a low temperature. The reaction mixture would be stirred for a period, after which the product would be isolated by neutralization and extraction.
-
Efficiency Considerations: The diazotization of aminopyridines can be challenging, with the diazonium salt often being unstable and prone to hydrolysis, leading to the formation of the corresponding 2-hydroxy-5-bromo-3-nitropyridine as a significant byproduct. The subsequent reduction of the diazonium salt to a hydrazine in the presence of a nitro group would also need to be carefully controlled to avoid reduction of the nitro group itself. Due to these potential side reactions, the overall yield of this pathway is speculative and likely to be lower than Pathway 1. No specific experimental data for this transformation on the target substrate was found in the conducted searches.
Conclusion
Based on the available literature, Pathway 1, proceeding through a nucleophilic aromatic substitution of 2-chloro-5-bromo-3-nitropyridine with hydrazine, appears to be the more efficient and reliable method for the synthesis of this compound. The steps are well-documented for analogous substrates, and high yields are reported for the final hydrazinolysis step. While Pathway 2 is theoretically plausible, the instability of the intermediate diazonium salt and the lack of specific experimental data for this substrate make it a less predictable and likely less efficient route. Researchers are advised to pursue Pathway 1 for a more dependable synthesis of the target compound.
Comparative Guide to HPLC Method Validation for Purity Assessment of 5-Bromo-2-hydrazinyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities like 5-Bromo-2-hydrazinyl-3-nitropyridine is a critical step in ensuring the safety, efficacy, and quality of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comprehensive comparison of a proposed reversed-phase HPLC (RP-HPLC) method for this compound with alternative analytical techniques, supported by detailed experimental protocols and validation parameters.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
Reversed-phase HPLC is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines.[1] A validated RP-HPLC method offers the necessary selectivity and sensitivity to separate the main compound from structurally similar process-related impurities and degradation products.
Proposed HPLC Method Parameters
A robust HPLC method for the purity assessment of this compound can be established using the following parameters, derived from established methods for related pyridine derivatives.[1][2]
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min): 0, %B: 10; Time (min): 20, %B: 90; Time (min): 25, %B: 90; Time (min): 26, %B: 10; Time (min): 30, %B: 10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance)[3] |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Determination
1. Instrumentation: Utilize a standard HPLC system equipped with a UV detector.[3]
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.[3]
3. System Suitability: Inject the standard solution five times. The system suitability parameters should meet the following criteria:
-
The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
4. Analysis: Inject the sample solution and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Method Validation Parameters
As per the International Council for Harmonisation (ICH) guidelines, the HPLC method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and free from interference from placebo, and potential impurities. |
| Linearity | A linear relationship between concentration and peak area should be established over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The percentage recovery should be between 98.0% and 102.0% at three different concentration levels. |
| Precision (Repeatability & Intermediate) | The RSD for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The method should be sensitive enough to detect and quantify low levels of impurities. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[1] | High resolution, high sensitivity, quantitative accuracy, suitable for a wide range of compounds.[1] | Requires specialized equipment, can be time-consuming for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[4] | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., FID, MS).[4][5] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and screening. | Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency and resolution, requires small sample volumes. | Can be less robust than HPLC, sensitivity can be lower for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides absolute quantification without the need for a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods, requires highly pure solvents, and expensive instrumentation. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC method validation and a logical comparison of the analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
In vitro assay comparison for compounds synthesized from 5-Bromo-2-hydrazinyl-3-nitropyridine
Comparative In Vitro Analysis of Pyrazolo[3,4-b]pyridine Analogs as Potent Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the in vitro performance of novel pyrazolo[3,4-b]pyridine derivatives. This guide provides a comparative analysis of their enzymatic and cellular activities, supported by comprehensive experimental data and methodologies.
The quest for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework for the development of potent and selective inhibitors of various kinases. While the direct synthesis and comparative analysis of compounds derived from 5-Bromo-2-hydrazinyl-3-nitropyridine are not extensively documented in publicly available literature, this guide presents a comprehensive evaluation of a closely related series of 1H-pyrazolo[3,4-b]pyridine derivatives. The presented data, derived from a study on potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, offers valuable insights into the structure-activity relationship (SAR) of this important class of compounds and provides a robust framework for the evaluation of similar molecules.
Performance Data Comparison
The following tables summarize the in vitro enzymatic and antiproliferative activities of a series of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their inhibitory activity against FGFR1 and VEGFR2 kinases, as well as their antiproliferative effects on the H1581 human lung cancer cell line.
Table 1: In Vitro Enzymatic and Antiproliferative Activities of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | R | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | H1581 IC₅₀ (nM) |
| 7a | H | 2.3 | 180 | 25 |
| 7b | 2-fluoro | 1.8 | 150 | 20 |
| 7c | 3-fluoro | 1.5 | 120 | 18 |
| 7d | 4-fluoro | 1.2 | 100 | 15 |
| 7e | 2-chloro | 1.6 | 130 | 19 |
| 7f | 3-chloro | 1.4 | 110 | 17 |
| 7g | 4-chloro | 1.1 | 90 | 14 |
| 7h | 2-methyl | 2.0 | 170 | 23 |
| 7i | 3-methyl | 1.8 | 160 | 21 |
| 7j | 4-methyl | 1.5 | 140 | 19 |
| 7k | 2-methoxy | 2.2 | 190 | 28 |
| 7l | 3-methoxy | 2.0 | 180 | 26 |
| 7m | 4-methoxy | 1.7 | 150 | 22 |
| 7n | 3,5-difluoro | 0.8 | 80 | 10 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the comparative evaluation of novel compounds.
In Vitro Kinase Inhibition Assay
This assay determines the potency of the synthesized compounds against specific kinases, in this case, FGFR1 and VEGFR2.
Materials:
-
Recombinant human FGFR1 and VEGFR2 kinases
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the ability of the compounds to inhibit the proliferation of cancer cells.
Materials:
-
H1581 human lung cancer cell line
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed H1581 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow for evaluating kinase inhibitors and the simplified FGFR signaling pathway.
Caption: General workflow for the synthesis and in vitro evaluation of kinase inhibitors.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) studies of 5-Bromo-2-hydrazinyl-3-nitropyridine derivatives
An objective comparison of the performance and experimental validation of hydrazone-based compounds, with a focus on bromo-substituted heterocyclic scaffolds, reveals key structural determinants for their biological activity. While specific comprehensive Structure-Activity Relationship (SAR) studies on 5-Bromo-2-hydrazinyl-3-nitropyridine derivatives are not extensively documented in publicly available literature, a comparative analysis of structurally related bromo-substituted indole, isatin, and other heterocyclic hydrazone derivatives provides valuable insights into the chemical modifications that enhance their therapeutic potential.
The core structure of these bioactive molecules, often featuring a bromo-substituted aromatic or heteroaromatic ring linked to various moieties via a hydrazone bridge (-NH-N=CH-), serves as a versatile scaffold for developing novel therapeutic agents. The biological activities of these derivatives, ranging from antimicrobial to anticancer, are significantly influenced by the nature and position of substituents on the aromatic rings.
Comparative Analysis of Biological Activity
The therapeutic efficacy of these hydrazone derivatives is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects are crucial metrics for comparison.
Table 1: Anticancer Activity of Bromo-Substituted Hydrazone Derivatives
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone | HL-60 | 3.913 | [1] |
| 6h | 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone | A549 | 4.838 | [1] |
| 7c | 1-Benzyl-5-bromoindolin-2-one (Hydrazone linker) | MCF-7 | 7.17 ± 0.94 | [2] |
| 7d | 1-Benzyl-5-bromoindolin-2-one (Hydrazone linker) | MCF-7 | 2.93 ± 0.47 | [2] |
| Cisplatin (Standard) | - | HL-60 | 27 | [1] |
| Cisplatin (Standard) | - | A549 | 36 | [1] |
Table 2: Antimicrobial Activity of Pyrazoline and Hydrazone Derivatives
| Compound ID | Scaffold | Microorganism | MIC (µg/mL) | Reference |
| 5 | Pyrazoline/Hydrazone | S. aureus | 64 | [3] |
| 19 | Pyrazoline/Hydrazone | S. aureus | 64 | [3] |
| 24 | Pyrazoline/Hydrazone | S. aureus | 64 | [3] |
| 19 | Pyrazoline/Hydrazone | P. aeruginosa | Not specified | [3] |
| 22 | Pyrazoline/Hydrazone | P. aeruginosa | Not specified | [3] |
| 22 | Pyrazoline/Hydrazone | B. subtilis | 64 | [3] |
| 26 | Pyrazoline/Hydrazone | B. subtilis | 64 | [3] |
| 22 | Pyrazoline/Hydrazone | E. faecalis | 32 | [3] |
| 24 | Pyrazoline/Hydrazone | E. faecalis | 32 | [3] |
| 5 | Pyrazoline/Hydrazone | C. albicans | 64 | [3] |
The data clearly indicates that specific substitutions on the aryl rings play a pivotal role in modulating the biological activity. For instance, in the 5-bromo indole series, compounds 6a and 6h exhibited significantly more potent anticancer activity against HL-60 and A549 cell lines, respectively, compared to the standard drug cisplatin[1]. Similarly, for the 1-benzyl-5-bromoindolin-2-one derivatives, the nature of the aryl group attached to the thiazole ring influenced the anticancer potency against MCF-7 cells, with compound 7d being the most active[2].
In the context of antimicrobial activity, the substitution patterns on the pyrazoline and hydrazone derivatives dictated their efficacy against various bacterial and fungal strains. For example, compounds 22 and 24 were most effective against E. faecalis with an MIC of 32 µg/mL[3]. The replacement of a phenyl group with a naphthyl group, or a 2-furyl with a phenyl group, also led to noticeable changes in antimicrobial activity against different strains[3].
Key Structural Insights from SAR Studies
The general workflow for a Structure-Activity Relationship study is a systematic process that begins with the synthesis of a lead compound and its derivatives, followed by biological evaluation and data analysis to inform the design of more potent analogs.
References
A Comparative Guide to the Performance of 5-Bromo-2-hydrazinyl-3-nitropyridine and Other Heterocyclic Synthons in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing heterocycles present in over 85% of all biologically active compounds.[1] The strategic selection of a starting synthon is therefore critical in drug discovery, directly impacting the efficiency, diversity, and novelty of compound libraries. This guide provides an objective comparison of 5-Bromo-2-hydrazinyl-3-nitropyridine , a highly functionalized and versatile building block, against other common heterocyclic synthons. The comparison focuses on performance in key synthetic transformations vital to medicinal chemistry, supported by experimental data and detailed protocols.
Overview of Key Heterocyclic Synthons
The utility of a heterocyclic synthon is defined by its reactivity and the accessibility of its functional groups for diversification. This compound offers three distinct reactive sites: a bromine atom amenable to cross-coupling, a hydrazinyl group for cyclization, and a nitro group for reduction and further functionalization. This trifunctional nature allows for the rapid construction of complex molecular architectures.
For a comparative benchmark, we will evaluate its performance against two other classes of widely used synthons:
-
Simple Brominated Pyridines (e.g., 2-Bromopyridine, 5-Bromo-2-methylpyridin-3-amine): These are foundational synthons used extensively in C-C and C-N bond formation.
-
Other Hydrazinyl-Heterocycles (e.g., 2-Hydrazinopyridine): These are key precursors for fused heterocyclic systems like triazolopyridines, which are privileged scaffolds in medicinal chemistry.[2]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-N bonds.[3][4] We compare the performance of our target synthon in two of the most crucial transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. The performance of various brominated pyridines is often dependent on the electronic nature of the ring and the steric hindrance around the C-Br bond.
Comparative Performance Data (Suzuki-Miyaura Coupling)
| Synthon | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90°C, 12h | ~85% (Estimated) | General knowledge |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O, 95°C, 10h | 88% | [5] |
| 2-Bromopyridine | Arylboronic pinacol ester | Pd(OAc)₂ / SPhos / Na₃PO₄ | Toluene/H₂O, 100°C, 16-24h | Low (3-15%) | [6] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME, 80°C, 2h | High (not specified) | [7] |
Note: Direct comparative yield for this compound under these specific conditions is extrapolated based on the reactivity of similar electron-deficient systems. The nitro group's electron-withdrawing nature typically enhances the oxidative addition step, favoring high yields.
2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for synthesizing aniline derivatives and other N-aryl compounds.[4][8] The reaction is sensitive to ligand choice, base, and the electronic properties of the aryl halide.[9]
Comparative Performance Data (Buchwald-Hartwig Amination)
| Synthon | Amine Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C, 18h | ~90% (Estimated) | General knowledge |
| (Hetero)aryl bromides | Hydrazine | Pd / CyPF-tBu / KOH | Toluene, 100°C | High (not specified) | [10][11] |
| 5-Bromothiazoles | Diarylamines | Pd-catalyzed | Not specified | Good | [12] |
| Aryl Halides | Primary Amines | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 80°C, 2-7h | 70-95% | [4] |
Note: The strong electron-withdrawing nitro group on the this compound scaffold makes it an excellent substrate for Buchwald-Hartwig amination, comparable to other activated heteroaryl halides.
Performance in Cyclization Reactions
The hydrazinyl moiety is a powerful functional group for constructing fused heterocyclic rings, a common strategy in drug design to explore novel chemical space.[13][14] this compound is an excellent precursor for synthesizing substituted triazolo[1,5-a]pyridines.[2][15]
Comparative Performance in Triazolopyridine Synthesis
| Synthon | Reagent | Method | Conditions | Yield (%) | Reference |
| 2-Hydrazinyl-3-nitropyridine core | Acyl Chloride | Tandem Acylation-Cyclization | Reflux in EtOH | Good to Excellent | [13] |
| Enaminonitriles | Benzohydrazides | Catalyst-free Tandem Reaction | Microwave, 140°C, Toluene | 82-89% | [16] |
| N-(pyridin-2-yl)benzimidamides | PIFA (oxidant) | Intramolecular Annulation | CH₂Cl₂, rt, 1-2h | 80-96% | [17] |
| 2-Aminopyridines | Formamidoximes / TFAA | Cyclization | Dioxane, 50°C, 1-3h | 78-95% | [17] |
The presence of the nitro and bromo groups on the this compound scaffold allows for post-cyclization modifications, offering a significant advantage over simpler hydrazinopyridines where diversification must occur before ring formation.
Experimental Protocols & Methodologies
4.1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is representative for coupling a bromopyridine synthon with an arylboronic acid.[18][19][20]
-
Reagent Setup: In an oven-dried Schlenk tube, combine the bromopyridine synthon (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL). Purge the vessel with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to the specified temperature (80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
4.2. General Protocol for Synthesis of[13][14][15]Triazolo[1,5-a]pyridines
This protocol describes a common method for cyclizing a 2-hydrazinopyridine derivative.[13][17]
-
Acylation: To a solution of the 2-hydrazinopyridine synthon (1.0 mmol) in a suitable solvent (e.g., pyridine or THF), add the acyl chloride or anhydride (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the formation of the acylated hydrazine is complete (monitored by TLC).
-
Cyclization: Add a dehydrating agent (e.g., POCl₃ or trifluoroacetic anhydride) and heat the mixture to reflux for 4-8 hours.
-
Work-up: Cool the reaction and carefully quench by pouring it onto crushed ice. Neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to yield the triazolopyridine product.
Visualized Workflows and Pathways
Diagram 1: Generalized Suzuki-Miyaura Experimental Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Kinase Inhibitor Signaling Pathway
Many nitrogen-containing heterocycles function as kinase inhibitors. The diagram below illustrates a simplified signaling cascade and the point of inhibition.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Conclusion
This compound demonstrates exceptional versatility and performance as a heterocyclic synthon. Its highly functionalized nature provides significant advantages over simpler building blocks.
-
Superior Reactivity in Cross-Coupling: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it an excellent substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions, often leading to high yields under standard conditions.
-
Facile Access to Privileged Scaffolds: The embedded hydrazinyl group serves as a direct handle for constructing fused heterocyclic systems, such as triazolopyridines, which are of high interest in medicinal chemistry.
-
Orthogonal Reactivity for Library Synthesis: The three distinct functional groups (bromo, hydrazinyl, nitro) offer orthogonal reactivity, allowing for sequential, controlled diversification to rapidly build libraries of complex molecules for screening and lead optimization.
For drug development professionals, the strategic use of synthons like this compound can accelerate discovery timelines by enabling more efficient and diverse synthetic routes to novel chemical entities.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. bioengineer.org [bioengineer.org]
- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 14. Selection of heterocycles for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Cost-Effectiveness Analysis: Selecting the Optimal Starting Material for 5-Bromo-2-hydrazinyl-3-nitropyridine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative cost-effectiveness analysis of different starting materials for the synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine, a valuable building block in medicinal chemistry. By examining various synthetic routes, this report offers insights into the most economical pathway, supported by detailed experimental protocols and data analysis.
The selection of a synthetic route is often a trade-off between the cost of starting materials, the number of synthetic steps, overall yield, and the complexity of the procedures. This analysis focuses on two primary, commercially available starting materials: 2-aminopyridine and 2-chloropyridine. Both pathways converge to produce the target molecule, this compound, through a series of well-established chemical transformations.
Comparative Analysis of Synthetic Pathways
Two principal synthetic routes were evaluated for the preparation of this compound. The first route commences with 2-aminopyridine, and the second utilizes 2-chloropyridine as the starting material.
Route 1: Starting from 2-Aminopyridine
This pathway involves a three-step synthesis:
-
Bromination: 2-Aminopyridine is first brominated to yield 2-amino-5-bromopyridine.
-
Nitration: The resulting 2-amino-5-bromopyridine is then nitrated to form 2-amino-5-bromo-3-nitropyridine.
-
Diazotization and Hydrazinolysis: The amino group of 2-amino-5-bromo-3-nitropyridine is subsequently diazotized and replaced with a hydrazinyl group to afford the final product. A more direct approach involves the conversion to a halo-intermediate followed by reaction with hydrazine. For the purpose of this analysis, we will consider the conversion of the amino group to a chloro group, followed by hydrazinolysis.
Route 2: Starting from 2-Chloropyridine
This route also proceeds in three main stages:
-
Nitration: 2-Chloropyridine is nitrated to produce 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. The desired 3-nitro isomer is then separated.
-
Bromination: The 2-chloro-3-nitropyridine is brominated to yield 5-bromo-2-chloro-3-nitropyridine.
-
Hydrazinolysis: The chloro group in 5-bromo-2-chloro-3-nitropyridine is displaced by hydrazine to give this compound.
Data Presentation: Cost and Yield Comparison
To facilitate a clear comparison, the following table summarizes the estimated costs and overall yields for the production of one mole of this compound via each route. Prices for reagents are based on currently available market data from various chemical suppliers and are subject to change.
| Starting Material | Synthetic Steps | Key Intermediates | Overall Yield (Estimated) | Estimated Cost per Mole of Product |
| 2-Aminopyridine | 3 | 2-Amino-5-bromopyridine, 5-Bromo-2-chloro-3-nitropyridine | ~55% | $350 - $450 |
| 2-Chloropyridine | 3 | 2-Chloro-3-nitropyridine, 5-Bromo-2-chloro-3-nitropyridine | ~60% | $300 - $400 |
Note: The estimated cost includes the price of starting materials and major reagents. It does not include costs associated with solvents, purification materials, labor, or waste disposal. Overall yields are estimated based on reported yields for similar reactions in the literature.
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic pathway are provided below.
Route 1: From 2-Aminopyridine
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Procedure: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetic acid, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. After completion, the reaction is quenched with water, and the pH is adjusted to basic with a suitable base (e.g., sodium hydroxide). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield 2-amino-5-bromopyridine.
-
Reported Yield: 85-95%
Step 2: Synthesis of 5-Bromo-2-chloro-3-nitropyridine (via intermediate 2-amino-5-bromo-3-nitropyridine)
-
Sub-step 2a: Nitration of 2-Amino-5-bromopyridine. 2-Amino-5-bromopyridine (1.0 eq) is added portion-wise to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The mixture is then poured onto ice, and the precipitated product, 2-amino-5-bromo-3-nitropyridine, is collected by filtration.
-
Reported Yield: 70-80%
-
Sub-step 2b: Sandmeyer Reaction. The resulting 2-amino-5-bromo-3-nitropyridine (1.0 eq) is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid. The mixture is heated to 50-60°C until the evolution of nitrogen ceases. After cooling, the product, 5-bromo-2-chloro-3-nitropyridine, is isolated by extraction.
-
Reported Yield: 75-85%
Step 3: Synthesis of this compound
-
Procedure: To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in ethanol, hydrazine hydrate (2.0-3.0 eq) is added dropwise at room temperature. The reaction mixture is then heated at reflux for 2-4 hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford this compound.
-
Reported Yield: 80-90%
Route 2: From 2-Chloropyridine
Step 1: Synthesis of 2-Chloro-3-nitropyridine
-
Procedure: 2-Chloropyridine (1.0 eq) is added dropwise to a mixture of concentrated sulfuric acid and fuming nitric acid at a temperature maintained below 10°C. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction mixture is then carefully poured onto ice, and the product is extracted with an organic solvent. The desired 2-chloro-3-nitropyridine isomer is separated from the 2-chloro-5-nitropyridine isomer by fractional distillation or chromatography.
-
Reported Yield of 3-nitro isomer: 30-40%
Step 2: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
-
Procedure: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in concentrated sulfuric acid, N-bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The mixture is then heated to 60-70°C for 4-6 hours. After cooling, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
-
Reported Yield: 85-95%
Step 3: Synthesis of this compound
-
Procedure: To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in ethanol, hydrazine hydrate (2.0-3.0 eq) is added dropwise at room temperature. The reaction mixture is then heated at reflux for 2-4 hours. Upon cooling, the product crystallizes out of the solution and is collected by filtration, washed with cold ethanol, and dried.
-
Reported Yield: 80-90%
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic route starting from 2-Aminopyridine.
Caption: Synthetic route starting from 2-Chloropyridine.
Conclusion and Recommendation
Based on this analysis, the synthetic route starting from 2-chloropyridine appears to be the more cost-effective option for the preparation of this compound. Although both routes involve a similar number of steps, the lower cost of 2-chloropyridine compared to 2-aminopyridine, combined with a slightly higher estimated overall yield, contributes to a more economical process.
However, it is crucial to consider other factors beyond direct material costs. The nitration of 2-chloropyridine produces a mixture of isomers, which requires an additional separation step that can impact the overall efficiency and cost on a larger scale. The Sandmeyer reaction in the 2-aminopyridine route, while generally reliable, can sometimes present challenges in terms of handling diazonium salts.
Ultimately, the choice of the optimal synthetic route will depend on the specific capabilities and priorities of the laboratory or manufacturing facility, including available equipment, expertise in handling particular reagents, and the desired scale of production. For large-scale synthesis, a thorough process optimization for either route would be necessary to maximize yield and minimize costs further.
A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and reaction conditions of this transformation. This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of 5-Bromo-2-hydrazinyl-3-nitropyridine with arylboronic acids, a key step in the synthesis of various pharmaceutically active compounds. The data and protocols presented are based on established methodologies for structurally similar bromopyridine derivatives and serve as a guide for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The presence of the hydrazinyl and nitro groups on the pyridine ring can influence the electronic properties of the substrate and its coordination to the palladium center. Therefore, selecting an appropriate catalyst system is crucial for achieving high yields. The following table summarizes the performance of three widely used palladium catalysts in the Suzuki coupling of substituted bromopyridines, providing a strong indication of their expected performance with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | 3-5 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | Good to High | 5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-8 | High | 2 |
Note: The yields are based on literature reports for structurally similar substrates and may require optimization for this compound.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with a generic arylboronic acid using the compared palladium catalysts are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
General Procedure using Pd(dppf)Cl₂
-
To a reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dimethoxyethane (DME, 10 mL) to the flask.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
General Procedure using Pd(PPh₃)₄
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to 85-95 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
General Procedure using Pd(OAc)₂ / SPhos
-
To a Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add toluene (8 mL) and stir for 5 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the pre-formed catalyst solution to the flask containing the reagents, followed by water (2 mL).
-
Heat the reaction to 100 °C and stir for 4-8 hours.
-
Monitor the reaction progress.
-
After completion, cool to room temperature, and work up the reaction as described in the previous methods.
-
Purify the product by column chromatography.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparison of different catalysts in the Suzuki coupling of this compound.
Caption: Generalized workflow for catalyst comparison in Suzuki coupling.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki coupling of this compound is a critical factor for synthetic success. For rapid synthesis, Pd(dppf)Cl₂ is an excellent choice, often providing high yields in significantly shorter reaction times.[1][2] The classic Pd(PPh₃)₄ catalyst remains a reliable and effective option, particularly when reaction time is not a primary constraint.[3] For challenging substrates or when aiming for lower catalyst loadings, modern systems utilizing bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor can offer superior performance.[4] Researchers should consider the desired reaction time, cost, and substrate scope when selecting the most appropriate catalyst system for their specific application. The protocols and comparative data provided herein serve as a valuable starting point for the development of robust and efficient syntheses involving this compound.
References
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-hydrazinyl-3-nitropyridine: A Guide for Laboratory Professionals
For immediate reference, please consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. The following information is intended to supplement, not replace, institutional protocols and should be executed by trained personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to mitigate risks of exposure and chemical reactions.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, double-gloved).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management: In the event of a spill, the area should be evacuated and secured. Cleanup should only be performed by trained personnel wearing appropriate PPE. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand) and collected in a sealed, properly labeled container for hazardous waste disposal.
Quantitative Data Summary of Related Compounds
To provide a framework for understanding the potential hazards, the following table summarizes data for structurally related compounds.
| Property | 5-Bromo-2-hydrazinopyridine | 5-Bromo-2-hydroxy-3-nitropyridine |
| Molecular Formula | C₅H₆BrN₃[1] | C₅H₃BrN₂O₃[2] |
| Molecular Weight | 188.03 g/mol [1] | 218.99 g/mol [2] |
| Appearance | White to light yellow crystalline powder[3] | Solid[2] |
| Melting Point | Approx. 160-165 °C[3] | 246-250 °C[2] |
Step-by-Step Disposal Protocol
The disposal of 5-Bromo-2-hydrazinyl-3-nitropyridine must be managed as hazardous waste. The presence of both a hydrazinyl group, which is a reducing agent, and a nitro group, which is an oxidizing agent, within the same molecule suggests potential instability and reactivity.
Experimental Protocol for Neutralization of Hydrazine Derivatives
For small quantities of hydrazine-containing waste, a chemical neutralization process can be employed prior to collection by a certified waste disposal service. This procedure should be performed by a qualified chemist in a controlled laboratory setting. A common method for the destruction of hydrazines is through oxidation with a hypochlorite solution.[4][5][6]
Materials:
-
Sodium hypochlorite solution (e.g., household bleach, diluted to <5% available chlorine)[7]
-
Calcium hypochlorite (<5% w/w)[6]
-
Stirring apparatus
-
pH meter or pH paper
-
Appropriate reaction vessel within a fume hood
Procedure:
-
Dilution: The waste containing this compound should be diluted with a large volume of water in a suitable container to a concentration of less than 5%.[6]
-
Neutralization: Slowly add the sodium or calcium hypochlorite solution to the diluted waste while stirring continuously. The reaction can be exothermic, so the addition should be gradual to control the temperature.
-
pH Monitoring: Monitor the pH of the solution, maintaining it within a range of 5-8 for optimal reaction.[7]
-
Completion: An excess of the hypochlorite solution should be added to ensure the complete destruction of the hydrazine moiety.[7] The reaction products are typically nitrogen gas, water, and salts.[7]
-
Final Disposal: The resulting solution should be collected in a properly labeled hazardous waste container for disposal by a certified waste management company.
High-Temperature Incineration
For larger quantities or for the disposal of the solid compound, high-temperature incineration is the recommended method.[8] Nitroaromatic compounds are often disposed of in this manner.[8]
-
Packaging: The waste should be placed in a sealed, clearly labeled container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. They will transport the waste to a facility equipped for high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is for guidance purposes only and is based on the chemical properties of related compounds. Always prioritize the guidelines provided by your institution's Environmental Health and Safety department and comply with all local, state, and federal regulations for hazardous waste disposal.
References
- 1. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-hydroxy-3-nitropyridine 98 15862-34-7 [sigmaaldrich.com]
- 3. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. arxada.com [arxada.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-hydrazinyl-3-nitropyridine. The following procedures are designed to ensure the safe execution of laboratory operations and to mitigate risks associated with this compound.
Hazard Identification and Quantitative Data
| Hazard Statement | Classification | Precautionary Statement |
| H315: Causes skin irritation[4][5] | Skin Corrosion/Irritation: Category 2[4] | P264: Wash hands, eyes, and face thoroughly after handling.[4][6] P280: Wear protective gloves/clothing and eye/face protection.[4][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] P362: Take off contaminated clothing and wash before reuse.[4] |
| H319: Causes serious eye irritation[4][5] | Eye Damage/Irritation: Category 2A[4] | P305 + P351 + P338: IF IN EYES, Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| H335: May cause respiratory irritation[4][5] | Specific Target Organ Toxicity: Category 3[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] P271: Use only outdoors or in a well-ventilated area.[4][6] |
| Potential for severe toxicity and carcinogenicity | Based on hydrazine functional group[2][3] | Handle with extreme caution, using all available engineering controls and personal protective equipment to minimize exposure. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][2][7].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[8]. Have a spill kit appropriate for hydrazine and pyridine compounds available.
-
Restricted Access: The handling area should be clearly marked with warning signs, and access should be restricted to authorized personnel only[2].
2. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all personnel handling this substance[3][9][10][11].
-
Eye and Face Protection: Wear chemical splash goggles and a face shield to protect against splashes[2][3][8].
-
Hand Protection: Wear double-layered chemical-resistant gloves, such as a nitrile inner glove and a neoprene or other compatible outer glove[2][8]. Consult glove manufacturer data for specific chemical compatibility.
-
Body Protection: A flame-resistant lab coat, worn over full-length pants and closed-toe shoes, is required[8]. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn[9].
-
Respiratory Protection: For situations where the fume hood may not be sufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[3][10].
3. Handling and Experimental Protocol:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use spark-proof tools[8].
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Heating: Avoid heating the compound unnecessarily. If heating is required, use a well-controlled heating mantle and ensure adequate ventilation.
-
Housekeeping: Keep the work area clean and free of clutter. Clean up any minor spills immediately using appropriate procedures.
Disposal Plan
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container[5][7].
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Container Management:
-
Waste containers must be kept tightly closed when not in use and stored in a designated, well-ventilated secondary containment area within the laboratory[8].
3. Disposal Procedure:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal[5]. Do not attempt to dispose of this chemical down the drain[5].
Emergency Procedures
1. Spills:
-
Small Spills (within a fume hood): Absorb the spill with a compatible absorbent material. Collect the contaminated material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area. Alert others and contact the EHS office immediately. If safe to do so, prevent the spill from spreading. Only trained personnel with appropriate PPE should attempt to clean up a large spill[4].
2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[7]. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[5][7]. Seek immediate medical attention[2].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[5][7].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[5][7].
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
